molecular formula C8H12N2O2 B1343330 1,3-Diethyl-1H-pyrazole-5-carboxylic acid CAS No. 26308-43-0

1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Número de catálogo: B1343330
Número CAS: 26308-43-0
Peso molecular: 168.19 g/mol
Clave InChI: RYNFWKBAUMOGOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Diethyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,5-diethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)10(4-2)9-6/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNFWKBAUMOGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634000
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26308-43-0
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26308-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid (CAS: 26308-43-0), a critical heterocyclic scaffold used in the development of kinase inhibitors, GPCR ligands, and agrochemicals.[1]

The synthesis strategy prioritizes a convergent Knorr-type cyclocondensation , which offers the highest scalability and atom economy compared to alternative N-alkylation routes that often suffer from poor regioselectivity.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a pyrazole core substituted at the N1 and C3 positions with ethyl groups, and a carboxylic acid at C5. The primary synthetic challenge is controlling regiochemistry during the ring-closure event to avoid the formation of the isomeric 1,5-diethyl-3-carboxylic acid.[1]

Retrosynthetic Logic
  • Disconnection: The C5-Carboxyl and Pyrazole N1-N2 bond.[1][2]

  • Precursors:

    • Ethyl hydrazine: Provides the N1-Ethyl fragment.[1][2]

    • Ethyl 2,4-dioxohexanoate: A 1,3-dicarbonyl equivalent providing the C3-Ethyl and C5-Carboxylate backbone.[1][2]

  • Precursor Synthesis: The diketo ester is generated via a Claisen condensation of 2-butanone and diethyl oxalate.[2]

Retrosynthesis Target 1,3-Diethyl-1H-pyrazole-5-carboxylic acid Precursor1 Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (Intermediate Ester) Target->Precursor1 Hydrolysis Raw1 Ethyl Hydrazine (or HCl salt) Precursor1->Raw1 Cyclocondensation Raw2 Ethyl 2,4-dioxohexanoate ( Diketo Ester ) Precursor1->Raw2 + Claisen1 2-Butanone Raw2->Claisen1 Claisen Condensation Claisen2 Diethyl Oxalate Raw2->Claisen2 +

Figure 1: Retrosynthetic tree illustrating the convergent assembly from commodity chemicals.

Detailed Synthetic Protocol

Stage 1: Synthesis of Ethyl 2,4-dioxohexanoate

This step involves the Claisen condensation of a ketone with a diester.

  • Reagents: 2-Butanone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium Ethoxide (1.2 eq, 21% wt in EtOH).[1]

  • Solvent: Anhydrous Ethanol or Toluene.[2]

  • Temperature: 0°C to Room Temperature (RT).

Protocol:

  • Charge a reactor with Sodium Ethoxide solution under nitrogen atmosphere. Cool to 0°C.[1][2]

  • Mix 2-Butanone and Diethyl oxalate in a separate vessel.

  • Add the ketone/oxalate mixture dropwise to the base over 60 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Allow the mixture to warm to RT and stir for 4–6 hours. The solution will darken, and a precipitate (sodium enolate salt) may form.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M) to adjust pH to ~3–4.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Vacuum distillation (bp ~105°C at 15 mmHg) yields the pure diketo ester as a pale yellow oil.[2]

Stage 2: Cyclocondensation to Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

This is the critical discrimination step .[1][2] The reaction of the diketo ester with ethyl hydrazine can yield two isomers.

  • Desired Isomer: 1,3-Diethyl-5-ester (formed via initial attack of hydrazine

    
     on the C4-ketone).[1][2]
    
  • Undesired Isomer: 1,5-Diethyl-3-ester (formed via initial attack of hydrazine

    
     on the C2-ketoester).[1][2]
    

Optimization for Regioselectivity: Using acetic acid as a solvent or co-solvent typically favors the formation of the 5-carboxylate isomer by protonating the carbonyls, making the ketone (C4) sufficiently electrophilic for the initial attack by the unsubstituted hydrazine nitrogen.

  • Reagents: Ethyl 2,4-dioxohexanoate (1.0 eq), Ethyl hydrazine oxalate (1.05 eq).[1]

  • Solvent: Ethanol / Acetic Acid (10:1 ratio).[1][2]

  • Temperature: Reflux (78°C).[2]

Protocol:

  • Dissolve Ethyl 2,4-dioxohexanoate in Ethanol.

  • Add Ethyl hydrazine oxalate and Acetic Acid.

  • Heat to reflux for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).[1][2]

  • Workup: Concentrate the solvent. Redissolve residue in Ethyl Acetate and wash with saturated

    
     (to remove acetic acid) and brine.[2]
    
  • Isomer Purification: The crude oil contains a mixture (typically 4:1 to 8:1 favoring the desired isomer).[2]

    • Purification: Flash column chromatography on silica gel.[2] The 1,3-diethyl-5-ester is generally less polar (higher

      
      ) than the 1,5-isomer due to steric shielding of the ester by the N-ethyl group.[1]
      
    • Validation: Confirm regiochemistry via NOESY NMR (See Section 3).[1][2]

Stage 3: Hydrolysis to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
  • Reagents: Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (1.0 eq), NaOH (2.0 eq, 2M aq).

  • Solvent: Ethanol / Water (1:1).[2]

  • Temperature: 50°C.

Protocol:

  • Dissolve the purified ester in Ethanol.[2]

  • Add aqueous NaOH.[2][3][4]

  • Stir at 50°C for 2 hours.

  • Isolation: Concentrate ethanol. Acidify the remaining aqueous phase with conc.[2] HCl to pH 2.[2]

  • Crystallization: The product usually precipitates as a white solid.[2] Filter, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield: Typical overall yield from 2-butanone is 40–55%.[1][2]

Quality Control & Structural Validation

Trustworthiness in this synthesis relies on distinguishing the regioisomers.[2]

NMR Characterization Strategy
  • 1H NMR (DMSO-d6):

    • C4-H: Singlet around

      
       6.6–6.8 ppm.[1][2]
      
    • N-Ethyl: Quartet (

      
       ~4.5 ppm) and Triplet.[1][2]
      
    • C3-Ethyl: Quartet (

      
       ~2.5 ppm) and Triplet.[1][2]
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Desired (1,3-Diethyl): Strong NOE correlation between the N-Ethyl protons and the C4-H proton.[1][2] No correlation between N-Ethyl and the C3-Ethyl group.[1][2]

    • Undesired (1,5-Diethyl): Strong NOE correlation between the N-Ethyl protons and the C5-Ethyl (now at position 5) protons.[1][2]

Data Table: Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 168.19 g/mol
CAS Number 26308-43-0Acid form
Appearance White to off-white crystalline solid
Melting Point 140–145°CVaries slightly with crystal habit
Solubility DMSO, Methanol, EthanolPoor solubility in water (acid form)

Mechanistic Workflow

The following diagram illustrates the regioselective pathway. The "Path A" (Green) leads to the target, driven by the nucleophilic attack of the hydrazine


 on the ketone carbonyl.

Mechanism Start Diketo Ester (C2-Ester, C4-Ketone) IntermediateA Hydrazone A (Attack at C4-Ketone) Start->IntermediateA Path A (Favored) IntermediateB Hydrazone B (Attack at C2-Ester) Start->IntermediateB Path B (Minor) Hydrazine Ethyl Hydrazine (NH2-NH-Et) Hydrazine->Start Nucleophilic Attack Product TARGET: 1,3-Diethyl-5-COOH IntermediateA->Product Cyclization Isomer ISOMER: 1,5-Diethyl-3-COOH IntermediateB->Isomer Cyclization

Figure 2: Mechanistic bifurcation showing the origin of regioselectivity.[1]

Safety & Handling

  • Ethyl Hydrazine: Highly toxic and potential carcinogen.[2] Handle in a fume hood with double-gloving.[1][2] Use the oxalate or hydrochloride salt to reduce volatility compared to the free base.

  • Exotherms: The Claisen condensation (Stage 1) is exothermic.[2] Strict temperature control (<10°C during addition) is required to prevent runaway reactions or polymerization.[2]

  • Waste: Aqueous waste from the hydrazine step must be treated with bleach (hypochlorite) to destroy residual hydrazine before disposal.[2]

References

  • Synthesis of 1,3-dialkylpyrazole-5-carboxylic acids

    • Martins, M. A. P., et al. "Regiospecific synthesis of 1,1,1-trichloro-4-methoxy-3-alken-2-ones and their reaction with hydrazines." Journal of Heterocyclic Chemistry, 1999.
    • Elguero, J. "Pyrazoles and their Benzo Derivatives."[2][5][6] Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole regiochemistry).

  • Organic Syntheses, Coll. Vol. 3, p. 231 (1955).
  • Commercial Reference & CAS Verification

    • PubChem Compound Summary for CID 128537 (Related 1-methyl-3-ethyl analog) and CAS 26308-43-0 entries.[1][2] [1][2]

    • ChemicalBook Entry: 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.[1][2] [1][2]

Sources

1,3-Diethyl-1H-pyrazole-5-carboxylic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and significant biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing therapeutics targeting a wide array of conditions, including cancer, inflammation, and microbial infections.[1] Within this important class of molecules, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid represents a key building block and a compound of significant interest. Its specific substitution pattern—two ethyl groups at positions 1 and 3 and a carboxylic acid at position 5—offers a unique combination of lipophilicity and functional reactivity, making it a valuable intermediate for library synthesis and a candidate for direct biological screening in drug discovery programs.

This technical guide provides a comprehensive overview of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, detailing its physicochemical properties, spectroscopic signature, synthesis, potential applications, and essential safety protocols. The information is curated to support researchers and drug development professionals in leveraging this molecule for their scientific objectives.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings, influencing everything from solubility in reaction media to its behavior in biological assays. The properties of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂ECHEMI[2]
Molecular Weight 168.19 g/mol ECHEMI[2]
Boiling Point 328.28 °CECHEMI[2]
Flash Point 152.339 °CECHEMI[2]
Refractive Index 1.554ECHEMI[2]
Vapor Pressure 0 mmHg at 25°CECHEMI[2]

These properties suggest a compound with relatively low volatility and thermal stability, suitable for a range of synthetic modifications under standard laboratory conditions.

Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure is paramount. Spectroscopic analysis provides the definitive evidence for chemical identity and purity.

Caption: Chemical structure of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is a primary tool for structural confirmation. For 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, the following signals are anticipated:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between 10-12 ppm.[3] This signal's breadth is due to hydrogen bonding, and it will disappear upon the addition of D₂O, a classic confirmatory test.[3]

  • Pyrazole Ring Proton (C4-H): A singlet is expected around 6.0-6.5 ppm. The specific chemical shift is influenced by the electronic effects of the adjacent ethyl and carboxyl groups.

  • N-Ethyl Group (-N-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) is expected around 4.0-4.3 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) will appear further upfield, around 1.3-1.5 ppm.

  • C-Ethyl Group (-C-CH₂CH₃): A quartet for the methylene protons is expected around 2.6-2.9 ppm, with a corresponding triplet for the methyl protons around 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information about the carbon framework.

  • Carboxyl Carbon (-COOH): This quaternary carbon will appear significantly downfield, typically in the 160-180 ppm range.[3]

  • Pyrazole Ring Carbons: Three distinct signals are expected. C5 (attached to the carboxyl group) and C3 (attached to the ethyl group) will be in the 140-155 ppm region. C4 will be the most upfield of the ring carbons, likely around 105-110 ppm.

  • Ethyl Group Carbons: The methylene (-CH₂) carbons will appear in the 20-30 ppm range, while the terminal methyl (-CH₃) carbons will be the most upfield signals, typically between 12-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • O-H Stretch: A very broad absorption band from the carboxylic acid's hydroxyl group is expected from 2500 to 3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid will be present around 1700-1725 cm⁻¹.

  • C-H Stretches: Absorptions from the aliphatic C-H bonds of the ethyl groups will be visible just below 3000 cm⁻¹.

Synthesis Methodology

The construction of the pyrazole ring is a well-established area of organic chemistry. A reliable method for synthesizing 1,3-Diethyl-1H-pyrazole-5-carboxylic acid involves the condensation of a β-dicarbonyl compound with a substituted hydrazine, followed by hydrolysis. The causality behind this approach lies in the classical Knorr pyrazole synthesis, which provides a regioselective and high-yielding pathway to substituted pyrazoles.

SynthesisWorkflow start Ethyl 3-oxohexanoate + Diethyl Oxalate step1 Claisen Condensation (Base, e.g., NaOEt) start->step1 intermediate1 Diethyl 2-(1-oxobutyl)malonate (β-keto ester intermediate) step1->intermediate1 step2 Cyclocondensation (Ethylhydrazine) intermediate1->step2 intermediate2 Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate step2->intermediate2 step3 Saponification (Base, e.g., NaOH, then Acid) intermediate2->step3 product 1,3-Diethyl-1H-pyrazole-5-carboxylic acid step3->product

Caption: Proposed synthetic workflow for 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for pyrazole synthesis.[4][5][6]

Step 1: Synthesis of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol.

  • Base Addition: Carefully add sodium metal in small portions to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

  • Dicarbonyl Formation (Conceptual): A suitable β-dicarbonyl precursor is required. A common strategy involves the reaction of a ketone with an oxalate ester. For this synthesis, the logical precursor is diethyl 2-(1-oxobutyl)malonate.

  • Cyclization: Cool the solution to 0-5°C and add ethylhydrazine dropwise. The choice of ethylhydrazine is critical as it dictates the N1-substituent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • Workup: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purification: Purify the crude ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate by column chromatography on silica gel.

Step 2: Saponification to 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide.

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Applications in Research and Drug Development

The structural motifs within 1,3-Diethyl-1H-pyrazole-5-carboxylic acid make it a highly valuable compound in pharmaceutical research. The pyrazole core is associated with a wide range of biological activities, and the carboxylic acid functional group serves as a versatile handle for further chemical modification.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Pyrazole carboxylic acids are key intermediates in the synthesis of complex drugs. For example, related structures are used to synthesize anti-androgen medications like Darolutamide, which is used in the treatment of prostate cancer.[4][5] The carboxylic acid can be readily converted into amides, esters, or other functional groups to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment in FBDD screens. Its size, functionality, and defined vector for growth (via the carboxylic acid) make it an ideal starting point for developing more potent and selective inhibitors against various biological targets.

  • Agrochemicals: Pyrazole derivatives are widely used as fungicides, herbicides, and insecticides.[5] The unique substitution of this compound could lead to the discovery of new agrochemicals with novel modes of action.

Applications Core 1,3-Diethyl-1H-pyrazole- 5-carboxylic acid Deriv Functional Group Modification (Amides, Esters) Core->Deriv -COOH handle App2 Fragment-Based Screening Core->App2 App1 API Synthesis (e.g., Oncology, Anti-inflammatory) Deriv->App1 App3 Agrochemical Development Deriv->App3

Caption: Potential applications stemming from the core structure.

Safety and Handling

  • Hazard Identification: Compounds in this class are often classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield (European Standard EN166) are mandatory.[10]

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10]

    • Avoid breathing dust, fumes, or vapors.[10]

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

    • Incompatible materials include strong oxidizing agents, strong bases, and amines.[10]

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[10]

Conclusion

1,3-Diethyl-1H-pyrazole-5-carboxylic acid is a molecule of considerable scientific and commercial interest. Its well-defined structure, accessible synthesis, and versatile carboxylic acid handle make it an important building block in the fields of medicinal chemistry and materials science. By understanding its fundamental properties, spectroscopic characteristics, and safe handling procedures, researchers can effectively utilize this compound to advance the frontiers of drug discovery and chemical innovation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 574310, 1H-Pyrazole-5-carboxylic acid. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 142184, diethyl 1H-pyrazole-3,5-dicarboxylate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2766847, 1,3-dimethyl-1H-pyrazol-5-ol. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. Available from: [Link]

  • ChemSynthesis. 1,3-diphenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Bucher, G., et al. 5 Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. Wiley.

Sources

Technical Guide: Potential Applications of Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-5-carboxylic acids represent a privileged scaffold in modern discovery chemistry, serving as the structural anchor for a diverse array of bioactive molecules and advanced materials.[1][2] Their utility stems from a unique combination of electronic tunability, bioisosteric potential, and coordination versatility. This guide dissects the technical applications of this moiety across three primary verticals: Medicinal Chemistry (kinase and COX-2 inhibition), Agrochemistry (Succinate Dehydrogenase Inhibitors), and Material Science (Metal-Organic Frameworks).

Part 1: Chemical Fundamentals & Synthetic Logic

Structural Versatility & Tautomerism

The pyrazole-5-carboxylic acid core functions as a bidentate ligand and a hydrogen bond donor/acceptor triad. A critical technical nuance often overlooked is the tautomeric equilibrium in


-unsubstituted derivatives. In solution, 

-pyrazole-5-carboxylic acid exists in equilibrium with

-pyrazole-3-carboxylic acid.
  • Implication: Regioselective

    
    -alkylation is the first critical decision point. Introducing a substituent at 
    
    
    
    locks the carboxylate at the
    
    
    position, creating a steric clash that twists the carboxylate out of plane, a feature exploited in designing atropisomeric kinase inhibitors.
Core Synthetic Pathways

The synthesis of these scaffolds typically follows the Knorr Pyrazole Synthesis or [3+2] Cycloaddition strategies. Below is a logic flow of the primary synthetic routes used to access high-value derivatives.

SyntheticPathways Start1 1,3-Diketone / Beta-Keto Ester Inter1 Knorr Cyclization Start1->Inter1 Acid Cat. Reagent1 Hydrazine (NH2NH-R) Reagent1->Inter1 Product Pyrazole-5-Carboxylate Scaffold Inter1->Product Dehydration Start2 Diazoacetate Inter2 [3+2] Cycloaddition Start2->Inter2 Thermal/Cat. Reagent2 Alkyne / Olefin Reagent2->Inter2 Inter2->Product Oxidation Deriv1 Amide Coupling (Kinase Inhibitors) Product->Deriv1 R-NH2, HATU Deriv2 Metal Coordination (MOFs) Product->Deriv2 Zn(II)/Cu(II)

Figure 1: Primary synthetic workflows for accessing pyrazole-5-carboxylic acid scaffolds. The Knorr synthesis remains the industrial standard for scalability.

Part 2: Medicinal Chemistry Applications[3][4][5][6][7][8]

The "Warhead" Concept in Kinase Inhibition

In kinase inhibitor design, the pyrazole-5-carboxylic acid moiety often serves as the "hinge binder." The nitrogen atoms of the pyrazole ring form hydrogen bonds with the ATP-binding pocket (specifically the hinge region) of kinases such as CDK1 , p38 MAPK , and Janus Kinases (JAKs) .

  • Mechanism: The carboxylate group is frequently derivatized into an amide. This amide acts as a linker that orients the "tail" of the molecule into the hydrophobic back pocket of the enzyme, achieving high selectivity.

  • Case Study (Celecoxib): While primarily a COX-2 inhibitor, the structural logic of Celecoxib (a pyrazole benzenesulfonamide) informs the design of carboxylic acid derivatives where the polar carboxylate replaces the sulfonamide to alter solubility and metabolic profiles.

Signaling Pathway Intervention

The following diagram illustrates the intervention points of pyrazole-based inhibitors within the inflammatory signaling cascade.

SignalingPathway Stimulus Pro-inflammatory Cytokines (TNF-a, IL-1) Receptor Membrane Receptor Stimulus->Receptor MAPK MAPK / p38 Receptor->MAPK Phosphorylation COX2 COX-2 Enzyme MAPK->COX2 Upregulation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis Inhibitor Pyrazole-5-Carboxamide Inhibitor Inhibitor->MAPK Blocks ATP Site Inhibitor->COX2 Allosteric/Active Site

Figure 2: Dual-mechanism potential of pyrazole derivatives inhibiting both upstream kinase signaling (p38 MAPK) and downstream enzymatic activity (COX-2).

Part 3: Agrochemical Applications (SDHIs)[9]

Succinate Dehydrogenase Inhibitors (SDHIs)

The most commercially significant application of pyrazole-5-carboxylic acids is in the synthesis of SDHI fungicides .[3] These compounds inhibit Complex II in the mitochondrial respiration chain of fungi.[3]

  • Pharmacophore: The pyrazole-4- or 5-carbonyl core is essential.[2] It mimics the substrate and binds to the ubiquinone-binding site (Qp-site).

  • Key Compounds:

    • Fluxapyroxad: Features a pyrazole-carboxamide linkage.[4]

    • Penthiopyrad: Utilizes a sterically crowded pyrazole-5-carboxamide to induce a specific conformation that fits the fungal binding pocket but not the plant/mammalian equivalent.

Comparative Efficacy Data

Table 1 summarizes the activity of pyrazole-based motifs against key fungal pathogens.

Compound ClassCore StructureTarget PathogenMechanismRelative Potency (IC50)
Fluxapyroxad Pyrazole-4-carboxamideSeptoria triticiSDHI (Complex II)< 10 nM
Tolfenpyrad Pyrazole-5-carboxamidePlutella xylostellaComplex I Inhibitor~ 50 nM
Experimental 4a

-aryl-pyrazole-5-amide
Colletotrichum gloeosporioidesMycelial Inhibition100 - 500 nM

Part 4: Material Science (MOFs)

Ligand Engineering

In Metal-Organic Frameworks (MOFs), pyrazole-5-carboxylic acid serves as a bifunctional linker. The pyrazole nitrogen and the carboxylate oxygen can coordinate to metal centers (Zn, Cu, Co) simultaneously or sequentially.

  • Application: These MOFs (e.g., PCN-300 ) exhibit high porosity and stability in aqueous environments, making them ideal for catalysis and dye adsorption . The pyrazole ring adds rigidity, preventing pore collapse under vacuum.

Part 5: Experimental Protocols

Protocol: Synthesis of -Phenyl-Pyrazole-5-Carboxamide

Objective: To couple a pyrazole-5-carboxylic acid core with an amine to generate a bioactive carboxamide derivative. This protocol avoids the use of unstable acid chlorides by using in situ activation.

Reagents:

  • 1-Phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Aniline derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at Room Temperature (RT) for 10 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the aniline derivative (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup (Self-Validating Step): Pour the reaction mixture into ice-cold 1M HCl (20 mL).

    • Validation: If a precipitate forms, the product is likely pure. If oil forms, extraction with EtOAc is required.

    • The acidic quench removes unreacted amine and DIPEA.

  • Purification: Filter the solid and wash with water and cold ether. Recrystallize from Ethanol/Water if necessary.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [5]

  • BenchChem. (2025).[3][6] Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals.

  • RoyalChem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.

  • Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

  • Feng, D., et al. (2013). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis.[7] Journal of the American Chemical Society.

  • Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.[1][3] Future Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Dissemination Level: For Research, Scientific, and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide delves into the putative mechanism of action of a specific analogue, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid. While direct, extensive research on this particular molecule is limited, this document synthesizes the wealth of information available for the broader class of pyrazole carboxylic acid derivatives to propose a scientifically grounded hypothesis for its biological activity. This guide will focus on the most prominently reported therapeutic potential of this class: anti-inflammatory action via cyclooxygenase (COX) inhibition. Furthermore, potential antimicrobial properties will be explored. Detailed, field-proven experimental protocols are provided for researchers to validate these proposed mechanisms.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmaceuticals.[1][2][3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][5] Notable examples include the selective COX-2 inhibitor Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-cancer drug Crizotinib. The sustained interest in pyrazole derivatives stems from their favorable pharmacological profiles and the potential for synthetic modifications to fine-tune their activity and selectivity.[4][6]

This guide focuses on 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, a less-studied member of this extensive family. Based on the established biological activities of structurally related pyrazole carboxylic acids, a primary mechanism of action is hypothesized to be the inhibition of cyclooxygenase enzymes, key mediators of the inflammatory response.

Proposed Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[5][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

The proposed mechanism of action for 1,3-Diethyl-1H-pyrazole-5-carboxylic acid centers on its potential to act as a selective COX-2 inhibitor. This hypothesis is supported by molecular docking studies of various pyrazole derivatives which have elucidated the key structural features that contribute to their binding and inhibitory activity within the COX-2 active site.[7][8][9][10]

The Inflammatory Cascade and the Role of COX-2

Inflammation is a complex biological response to harmful stimuli. When tissues are injured or infected, a cascade of molecular events is initiated, leading to the production of pro-inflammatory mediators, including prostaglandins. The synthesis of prostaglandins is catalyzed by COX enzymes, which convert arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

The overexpression of COX-2 at sites of inflammation leads to an increased production of prostaglandins, which in turn mediate the classic signs of inflammation: pain, swelling, redness, and heat. By inhibiting COX-2, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid is postulated to block the synthesis of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.

Inflammatory Cascade and COX-2 Inhibition Cellular Injury/Stimuli Cellular Injury/Stimuli Membrane Phospholipids Membrane Phospholipids Cellular Injury/Stimuli->Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) catalyzes conversion to PGH2 Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain 1,3-Diethyl-1H-pyrazole-5-carboxylic acid 1,3-Diethyl-1H-pyrazole-5-carboxylic acid 1,3-Diethyl-1H-pyrazole-5-carboxylic acid->COX-2 Enzyme Inhibits

Figure 1: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Molecular Interactions within the COX-2 Active Site

Molecular docking studies on various pyrazole derivatives have revealed key interactions that contribute to their selective inhibition of COX-2.[7][8][10] The active site of COX-2 is larger and more accommodating than that of COX-1, which allows for the binding of bulkier inhibitors. It is hypothesized that 1,3-Diethyl-1H-pyrazole-5-carboxylic acid binds to the COX-2 active site through a combination of hydrogen bonding and hydrophobic interactions.

The carboxylic acid moiety is predicted to form hydrogen bonds with key amino acid residues such as Arginine (Arg) 120 and Tyrosine (Tyr) 355.[8] The pyrazole ring and the diethyl substituents are expected to fit into a hydrophobic pocket within the active site, contributing to the stability of the enzyme-inhibitor complex. The N-alkylation with an ethyl group may influence the orientation of the molecule within the active site, potentially enhancing its inhibitory potency and selectivity for COX-2.[7]

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols are standard, field-proven methodologies for assessing anti-inflammatory and COX-inhibitory activity.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and glutathione.

  • Compound Incubation: Add varying concentrations of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid (typically from 0.01 to 100 µM) to the wells containing the respective COX enzymes. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Detection: Terminate the reaction by adding a stop solution. The amount of prostaglandin E2 (PGE2) produced is then quantified using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
1,3-Diethyl-1H-pyrazole-5-carboxylic acidExperimental ValueExperimental ValueCalculated Value
Celecoxib (Reference)Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
In Vitro Anti-inflammatory Assay in Cell Culture

This assay assesses the ability of the compound to inhibit the production of pro-inflammatory mediators in a cellular context.

Methodology:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid for 1-2 hours.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cells.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Inflammatory Mediators: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6, and the amount of nitric oxide (NO) produced using commercially available ELISA kits and the Griess reagent, respectively.

  • Data Analysis: Determine the concentration-dependent inhibition of these inflammatory mediators and calculate the IC50 values.

Experimental Workflow for Mechanism Validation cluster_0 In Vitro Enzyme Inhibition cluster_1 Cell-Based Anti-inflammatory Assay COX-1 & COX-2 Enzymes COX-1 & COX-2 Enzymes Compound Incubation Compound Incubation COX-1 & COX-2 Enzymes->Compound Incubation Substrate Addition Substrate Addition Compound Incubation->Substrate Addition PGE2 Quantification (ELISA) PGE2 Quantification (ELISA) Substrate Addition->PGE2 Quantification (ELISA) IC50 & Selectivity Index IC50 & Selectivity Index PGE2 Quantification (ELISA)->IC50 & Selectivity Index Macrophage Culture Macrophage Culture Compound Treatment & LPS Stimulation Compound Treatment & LPS Stimulation Macrophage Culture->Compound Treatment & LPS Stimulation Supernatant Collection Supernatant Collection Compound Treatment & LPS Stimulation->Supernatant Collection Cytokine & NO Measurement Cytokine & NO Measurement Supernatant Collection->Cytokine & NO Measurement Cellular IC50 Cellular IC50 Cytokine & NO Measurement->Cellular IC50

Figure 2: Workflow for validating the proposed anti-inflammatory mechanism.

Potential Antimicrobial Activity

In addition to their anti-inflammatory properties, pyrazole derivatives have been reported to possess a broad spectrum of antimicrobial activity.[1][2][11] This suggests that 1,3-Diethyl-1H-pyrazole-5-carboxylic acid may also exhibit antimicrobial effects.

Proposed Antimicrobial Mechanism

The precise mechanism of antimicrobial action for pyrazole derivatives is not as well-defined as their anti-inflammatory mechanism and can vary depending on the specific microbial target. It is generally believed that these compounds may interfere with essential cellular processes in microorganisms, such as:

  • Enzyme Inhibition: Inhibition of enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

  • Cell Membrane Disruption: Interaction with and disruption of the integrity of the microbial cell membrane.

  • Inhibition of Biofilm Formation: Interference with the signaling pathways involved in the formation of microbial biofilms.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial potential of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Microorganism Selection: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare standardized inoculums of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation:

MicroorganismGram StainMIC (µg/mL) of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Staphylococcus aureusPositiveExperimental Value
Escherichia coliNegativeExperimental Value
Candida albicansN/A (Fungus)Experimental Value

Conclusion

While the specific mechanism of action of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid has not been extensively elucidated in the literature, a strong scientific rationale exists to propose that its primary mode of action is the selective inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. This hypothesis is built upon the well-documented activities of the broader class of pyrazole carboxylic acid derivatives. Additionally, the potential for antimicrobial activity should not be overlooked. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously test these hypotheses and further characterize the pharmacological profile of this promising compound. Such investigations are crucial for unlocking the full therapeutic potential of novel pyrazole derivatives in the ongoing quest for safer and more effective medicines.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI.[Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.[Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.[Link]

  • In vitro anti-inflammatory activity data (NO scavenging). ResearchGate.[Link]

  • Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju.[Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications.[Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress.[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health.[Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.[Link]

  • Synthesis and Biological Evaluation of Pyrazole Derivatives Containing Thiourea Skeleton as Anticancer Agents. PubMed.[Link]

  • Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies. Organic and Medicinal Chemistry International Journal.[Link]

  • (PDF) Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[Link]

  • (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. ResearchGate.[Link]

  • Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate.[Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI.[Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.[Link]

  • (PDF) Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. ResearchGate.[Link]

Sources

exploring the chemical space of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the Nitrogenous Core: A Technical Guide to Exploring the Chemical Space of Pyrazole Derivatives

Executive Summary

In the lexicon of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural motif; it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved therapeutics—from the anti-inflammatory Celecoxib to the kinase inhibitor Ruxolitinib —stems from its unique physicochemical duality. The pyrazole core offers a rigid planar architecture that can participate in both


-

stacking and precise hydrogen bonding (acting simultaneously as a donor at N1 and an acceptor at N2).

This guide provides a rigorous technical exploration of pyrazole chemistry. It moves beyond basic synthesis to address the critical challenges of regioselectivity , C-H functionalization , and structure-activity relationship (SAR) optimization in drug discovery.

The Chemical Space: Physicochemical Foundations

To effectively utilize pyrazoles, one must master their tautomeric and electronic behaviors.

  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - to 
    
    
    
    -). In solution, this equilibrium is solvent-dependent. For drug design, locking this tautomerism via
    
    
    -substitution is critical to reducing entropic penalties upon protein binding.
  • Acid-Base Profile: Pyrazole is amphoteric.

    • Weak Base: pKa of conjugate acid

      
       2.5 (protonation at N2).
      
    • Weak Acid: pKa

      
       14.2 (deprotonation at N1).
      
  • Topological Polar Surface Area (TPSA): A bare pyrazole ring contributes

    
     28 Ų to TPSA, making it ideal for tuning the lipophilicity (LogP) of CNS-penetrant drugs without exceeding the blood-brain barrier threshold.
    

Table 1: Physicochemical Comparison of Azole Scaffolds

ScaffoldHeteroatomsH-Bond DonorH-Bond AcceptorAromaticity (RE)Typical pKa (Conj. Acid)
Pyrazole N, N (1,[3][4][5][6][7]2)Yes (N1)Yes (N2)High2.5
Imidazole N, N (1,3)Yes (N1)Yes (N3)Moderate7.0
Isoxazole N, O (1,2)NoYes (N)Low-2.0
Triazole N, N, NYesYes (x2)High1.1

Synthetic Architectures: From Condensation to C-H Activation

The primary challenge in pyrazole synthesis is regiocontrol . Traditional condensation methods often yield mixtures of regioisomers (1,3- vs 1,5-substituted), requiring tedious chromatographic separation. Modern methods prioritize regioconvergence.

Strategic Decision Making

The following decision tree outlines the optimal synthetic route based on the desired substitution pattern.

PyrazoleSynthesis Start Target Pyrazole Structure Pattern Substitution Pattern? Start->Pattern RouteA 1,3,5-Trisubstituted (Regio-defined) Pattern->RouteA Full Sub. RouteB 1,3- or 1,5-Disubstituted (Differentiation required) Pattern->RouteB Partial Sub. RouteC Core Functionalization (Late-Stage) Pattern->RouteC Existing Core Method1 Claisen Condensation + Hydrazine (Knorr) RouteA->Method1 Classical Method2 Regioselective N-Alkylation or 1,3-Dipolar Cycloaddition RouteB->Method2 High Selectivity Method3 C-H Activation (Pd/Rh Catalysis) RouteC->Method3 Modern

Figure 1: Synthetic decision tree for selecting the optimal pyrazole formation pathway based on substitution requirements.

Advanced Protocol: Regioselective C-H Arylation

While Knorr synthesis is standard, C-H activation allows for the late-stage diversification of the pyrazole core, a critical capability in Fragment-Based Drug Discovery (FBDD). The following protocol describes the C-4 arylation of an


-methyl pyrazole, a method superior for accessing diverse kinase inhibitors.

Objective: Synthesis of 4-aryl-1-methyl-1H-pyrazole via Pd-catalyzed C-H activation. Mechanism: Concerted Metalation-Deprotonation (CMD).

Reagents & Equipment:

  • Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or XPhos for sterically hindered aryls.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Atmosphere: Argon balloon

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.10 mmol).

  • Inertion: Evacuate and backfill with argon three times to remove O₂ (critical for preventing catalyst deactivation).

  • Addition: Add the aryl bromide (1.2 mmol), 1-Methyl-1H-pyrazole (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Solvation: Inject anhydrous 1,4-dioxane (5 mL) via syringe under argon flow.

  • Reaction: Seal the tube and heat to 100°C for 12 hours. The color typically shifts from pale yellow to dark brown/black (formation of Pd(0) species).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Check:

  • ¹H NMR: Look for the disappearance of the C-4 proton signal (typically a doublet/singlet around

    
     7.4-7.6 ppm in the starting material) and the appearance of aromatic signals from the new aryl ring.
    
  • Regioselectivity: C-4 is the preferred nucleophilic site for electrophilic palladation. C-5 arylation usually requires specific directing groups or different conditions (e.g., Ru catalysis).

Medicinal Chemistry: The Kinase Hinge Binder

The pyrazole ring is a textbook "hinge binder" in kinase inhibitors.[1] It mimics the adenine ring of ATP, forming hydrogen bonds with the kinase backbone.

Structure-Activity Relationship (SAR) Logic
  • N2 (Acceptor): Binds to the NH of the hinge region backbone.

  • N1 (Donor - if unsubstituted): Can bind to backbone carbonyls. Note: In many drugs (e.g., Crizotinib), N1 is substituted to project groups into the solvent-exposed region or hydrophobic pockets.

  • C3 Position: Ideal vector for solubilizing groups (e.g., piperazine, morpholine) that extend into the solvent front.

  • C4/C5 Positions: Used to control the dihedral angle of attached aryl rings (the "propeller twist"), crucial for selectivity against off-target kinases.

PyrazoleSAR N1 N1 (Substituent Vector) N2 N2 (H-Bond Acceptor) N1->N2 C3 C3 (Solvent Front) N2->C3 Target_Hinge Kinase Hinge (Backbone NH) N2->Target_Hinge Primary H-Bond C4 C4 (Hydrophobic Core) C3->C4 C5 C5 (Steric Gate) C4->C5 Target_Pocket Hydrophobic Pocket (Gatekeeper) C4->Target_Pocket Pi-Stacking / vdW C5->N1

Figure 2: SAR map of the pyrazole scaffold interacting with a typical kinase binding site.

Case Study: Ruxolitinib (Jakafi)
  • Target: JAK1/JAK2.

  • Role of Pyrazole: The pyrazole ring is unsubstituted at the N-H (in the active tautomer binding mode) or acts as part of the fused pyrrolo[2,3-d]pyrimidine system in related analogs. In Ruxolitinib specifically, the pyrazole is substituted on a pyrrolo[2,3-d]pyrimidine core.[1] The pyrazole moiety facilitates the correct orientation of the cyclopentyl ring into the hydrophobic pocket.

FDA-Approved Pyrazole Therapeutics

The following table highlights the versatility of the scaffold across different therapeutic areas.

Drug NameTargetMechanismPyrazole Role
Celecoxib COX-2Selective InhibitionCentral scaffold orienting the sulfonamide and trifluoromethylphenyl groups for selectivity.
Ruxolitinib JAK1/2Kinase InhibitionPart of the pharmacophore interacting with the ATP-binding site.
Crizotinib ALK/ROS1Kinase Inhibition4-Arylpyrazole core; N1-substitution projects into the solvent channel.
Axitinib VEGFRKinase InhibitionIndazole (fused pyrazole) derivative; binds to the adenine pocket.
Loratadine H1 ReceptorAntagonist(Related structure) Demonstrates bioisosteric utility in GPCRs.

Future Frontiers: Covalent & FBDD

The chemical space of pyrazoles is expanding into Covalent Inhibition . By attaching acrylamide "warheads" to the C3 or C4 positions, researchers can target non-catalytic cysteines (e.g., Cys481 in BTK), converting reversible binders into irreversible silencers.

Furthermore, DNA-Encoded Libraries (DELs) heavily utilize pyrazole formation (via hydrazine/diketone condensation) because the reaction is robust, water-compatible, and high-yielding—essential traits for split-and-pool synthesis.

References

  • Ansari, A. et al. (2017). "Biological activities of pyrazole derivatives." New Journal of Chemistry. Link

  • Fustero, S. et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link

  • Knorr, L. (1883).[8] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Link

  • Zhang, H. et al. (2019). "Recent advances in the synthesis of pyrazoles via C–H activation." Organic Chemistry Frontiers. Link

  • Roskoski, R. (2020). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link

  • FDA.gov (2024). "Novel Drug Approvals for 2024." Link

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are foundational scaffolds in modern medicinal chemistry and agrochemistry. Their inherent biological activities, which include antimicrobial, anticancer, anti-inflammatory, and herbicidal properties, make them highly sought-after targets for synthesis. The transition from a laboratory-scale synthesis (grams) to a pilot or industrial-scale production (kilograms) presents a unique set of challenges that require careful consideration of reaction conditions, safety, and cost-effectiveness.[1] This guide provides a detailed framework for developing a robust and scalable synthesis of pyrazole carboxylic acids, focusing on practical protocols, the rationale behind experimental choices, and critical safety assessments.

Part 1: Strategic Selection of a Scalable Synthetic Route

The choice of synthetic methodology is paramount for a successful scale-up. While numerous methods exist for constructing the pyrazole ring, not all are amenable to large-scale production.[2][3] Key factors to consider include the availability and cost of starting materials, the use of hazardous reagents, reaction yields, and the ease of purification.

Common Synthetic Approaches:

  • Knorr Pyrazole Synthesis and Related Condensations: This classical approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[3] It is a versatile and widely used method. A "one-pot" variation starting from arenes and carboxylic acids has been developed for efficiency.[3][4]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between an alkyne and a nitrile imine, offer a direct route to the pyrazole core.[2]

  • Vilsmeier-Haack Reaction: This reaction can be employed to synthesize pyrazole-4-carboxylic acid esters from hydrazones of β-keto esters.[5]

  • Oxidation of Alkylpyrazoles: The oxidation of a methyl or other alkyl group on the pyrazole ring to a carboxylic acid is a direct functional group interconversion. However, traditional methods using strong oxidants like permanganate can be problematic on a large scale due to waste generation and low yields.[6] A patented method describes a more efficient liquid-phase autoxidation using an oxygen-containing gas in the presence of a metal catalyst.[6]

For the purpose of this guide, we will focus on a scalable approach involving the cyclocondensation of a β-ketoester with a hydrazine derivative, followed by hydrolysis of the resulting ester. This method is often favored for its high convergence, generally good yields, and the commercial availability of a wide range of starting materials.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This protocol describes a common cyclocondensation reaction to form the pyrazole ester.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Methylhydrazine

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

  • Rotary Evaporator

  • Reaction vessel with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a reflux condenser and a nitrogen inlet, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and anhydrous ethanol (5 mL per gram of ketoester).

  • Reagent Addition: While stirring the solution under a nitrogen atmosphere, slowly add methylhydrazine (1.1 eq) dropwise. An exotherm may be observed. Maintain the temperature below 40°C.

  • Acid Catalyst: After the addition of methylhydrazine is complete, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid

This protocol details the saponification of the pyrazole ester to the desired carboxylic acid.

Materials:

  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl, concentrated)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Saponification: Dissolve the crude pyrazole ester in a solution of sodium hydroxide (2.0 eq) in water.

  • Heating: Heat the mixture to 60-70°C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight.

Part 3: Causality and Experimental Choices - The "Why" Behind the "How"

A robust scale-up process is built on a thorough understanding of the reaction mechanism and the role of each parameter.

  • Solvent Selection: Ethanol is a common choice for the cyclocondensation as it is a good solvent for the reactants, has a suitable boiling point for reflux, and is relatively inexpensive and environmentally benign. For larger scales, considering solvent recovery and recycling is crucial for economic and environmental reasons.

  • Catalyst Choice: The use of a catalytic amount of acetic acid facilitates the condensation by protonating the carbonyl oxygen, making it more electrophilic and promoting the initial addition of the hydrazine.

  • Temperature Control: Maintaining temperature control, especially during the initial exothermic addition of hydrazine, is critical for safety and to prevent the formation of side products. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[1] A jacketed reactor with controlled heating and cooling is essential.

  • pH Adjustment in Hydrolysis: The careful acidification in the final step is crucial for the complete precipitation of the carboxylic acid product. Adding the acid too quickly can lead to localized heating and potential degradation of the product. The pH must be low enough to ensure the carboxylic acid is in its neutral, less soluble form.

  • Purification Strategy: While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large-scale production. Crystallization is the preferred method for purifying the final product on a larger scale due to its efficiency and cost-effectiveness.

Part 4: Data Presentation and Visualization

Table 1: Key Parameters for Scale-Up Synthesis

ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Reaction Vessel Round-bottom flaskJacketed glass reactor
Heating/Cooling Heating mantle, ice bathThermofluid circulator
Agitation Magnetic stirrerOverhead mechanical stirrer
Reagent Addition Dropping funnelMetering pump
Typical Yield 75-85%70-80%
Purity (crude) >90%>85%
Purification Column Chromatography/RecrystallizationRecrystallization

Diagram 1: Experimental Workflow for Pyrazole Carboxylic Acid Synthesis

G cluster_ester_synthesis Protocol 1: Ester Synthesis cluster_hydrolysis Protocol 2: Hydrolysis A 1. Mix β-ketoester and Ethanol B 2. Add Methylhydrazine (T < 40°C) A->B C 3. Add Acetic Acid (catalyst) B->C D 4. Reflux (4-6 h) C->D E 5. Solvent Removal D->E F 6. Extraction with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry and Concentrate G->H I 1. Dissolve Ester in NaOH(aq) H->I Crude Pyrazole Ester J 2. Heat (60-70°C, 2-4 h) I->J K 3. Cool and Acidify with HCl (pH 2-3) J->K L 4. Isolate by Filtration K->L M 5. Wash with Cold Water L->M N 6. Dry Product M->N O O N->O Pure Pyrazole Carboxylic Acid

Caption: Workflow for the two-step synthesis of pyrazole carboxylic acids.

Part 5: Troubleshooting and Safety Considerations

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Yield in Step 1 Incomplete reactionExtend reflux time, check reagent purity.
Side product formationEnsure slow addition of hydrazine and maintain temperature control.
Incomplete Hydrolysis Insufficient NaOH or reaction timeUse a slight excess of NaOH, extend heating time.
Product Oiling Out Impurities presentAttempt recrystallization from a different solvent system.
Difficulty Filtering Very fine precipitateAllow the precipitate to age in the cold mother liquor before filtering.

Safety Considerations:

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The initial reaction between the ketoester and hydrazine can be exothermic. For large-scale reactions, this must be carefully controlled with slow addition rates and efficient cooling to prevent a runaway reaction.

  • Pressure Build-up: When using an oxygen-containing gas for oxidation methods, ensure the reactor is appropriately rated for the intended pressure and equipped with pressure relief devices.[6]

  • Flow Chemistry: For potentially hazardous steps, such as those involving unstable intermediates, transitioning to a continuous flow process can significantly improve safety by minimizing the amount of hazardous material present at any given time.[1][7]

Conclusion

The successful scale-up of pyrazole carboxylic acid synthesis is a multifactorial challenge that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting a scalable synthetic route, optimizing reaction parameters, and anticipating potential hazards, researchers and drug development professionals can efficiently and safely produce these valuable compounds on a larger scale. The protocols and considerations outlined in this guide provide a solid foundation for developing a robust and reliable manufacturing process.

References

  • EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available at: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • Large-scale synthesis of 1H-pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazolecarboxylic acid derivatives, their preparation, pharmaceutical compositions containing them - Patent US-6432984-B1 - PubChem. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. Available at: [Link]

Sources

experimental protocol for assessing pyrazole insecticide efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the standardized protocols for evaluating the efficacy of pyrazole insecticides, specifically phenylpyrazoles (e.g., fipronil, ethiprole). These compounds function as potent antagonists of the GABA-gated chloride channel (IRAC Group 2B), inducing hyperexcitation and subsequent mortality in target pests. This document details the mechanism of action, critical reagent preparation, and two validated bioassay workflows: Topical Application (for intrinsic toxicity) and Leaf-Dip Assays (for field simulation). It emphasizes the distinction between neurotoxic "knockdown" and true mortality, a common source of error in pyrazole screening.

Part 1: Mechanism & Target Validation

To design a robust assay, one must understand the causality of the toxic effect. Pyrazoles are neurotoxins that bind to the pore of the GABA-gated chloride channel. Unlike organophosphates (which inhibit AChE), pyrazoles block the influx of chloride ions (


), preventing neuronal hyperpolarization. This results in uncontrolled central nervous system firing.

Experimental Implication:

  • Delayed Mortality: Pyrazoles often exhibit a "slow-kill" phenotype compared to pyrethroids. Assays must extend to 48–72 hours to capture full mortality; 24-hour readings often underestimate efficacy.

  • Hyperexcitation: Initial symptoms include tremors and coordinated convulsions (ataxia), which must be distinguished from recovery.

Figure 1: Mechanism of Action (GABA Receptor Blockade)[1][2]

G GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Open State) GABA->Receptor Activates Cl_Influx Chloride Ion (Cl-) Influx Receptor->Cl_Influx Allows Block Channel Pore Blocked Receptor->Block Conformational Change Inhibition Neuronal Inhibition (Hyperpolarization) Cl_Influx->Inhibition Causes Pyrazole Pyrazole Molecule (Fipronil) Pyrazole->Receptor Binds Allosterically Block->Cl_Influx Prevents Hyperexcitation Hyperexcitation (Convulsions/Death) Block->Hyperexcitation Result

Caption: Figure 1. Pyrazole insecticides block the GABA-gated chloride channel, preventing Cl- influx and causing fatal hyperexcitation.

Part 2: Pre-Experimental Validation

Before initiating bioassays, reagents and biological systems must be validated to ensure data integrity.

Solvent Selection

Pyrazoles are lipophilic. Incorrect solvent choice leads to precipitation and inconsistent dosing.

  • Topical Assays: Use Acetone (analytical grade). It evaporates rapidly, leaving the active ingredient (AI) on the cuticle.

  • Leaf/Diet Assays: Dissolve AI in Acetone or DMSO to create a stock solution, then dilute in water containing a surfactant (e.g., 0.01% Triton X-100) to ensure leaf wetting.

    • Critical Check: Final solvent concentration in the assay must not exceed 1% (v/v) to avoid phytotoxicity or solvent-induced mortality.

Insect Staging
  • Larvae: Use 3rd instar larvae (L3) standardized by weight (± 5 mg). L1/L2 are too fragile; L4/L5 may pupate during the 72h assay.

  • Adults: Use 3–5 day old adults, non-gravid (if female), fed on sugar water prior to testing.

Part 3: Core Bioassay Protocols

Protocol A: Topical Application (Intrinsic Toxicity)

Best for: Determining LD50 (Lethal Dose) and monitoring resistance ratios (RR).

Workflow Diagram:

TopicalWorkflow Step1 1. Anesthesia (CO2 or Chilling) Step2 2. Preparation (Dorsal orientation) Step1->Step2 Step3 3. Application (0.5-1.0 µL drop) Step2->Step3 Step4 4. Recovery (Holding Chamber) Step3->Step4 Step5 5. Scoring (48h & 72h) Step4->Step5

Caption: Figure 2. Workflow for topical application. Precision dosing is critical for accurate LD50 values.

Step-by-Step Procedure:

  • Preparation: Prepare 5–7 serial dilutions of the pyrazole in acetone.

  • Anesthesia: Lightly anesthetize insects using CO2 (< 30 seconds) or chilling (4°C for 5 mins). Warning: Deep anesthesia alters metabolic rates.

  • Application: Using a micro-applicator (e.g., Hamilton syringe or Burkard applicator), apply 0.5 µL (flies/mosquitoes) or 1.0 µL (moths/beetles) of the solution to the dorsal thorax .

    • Why Thorax? It is the closest entry point to the thoracic ganglia (CNS) and prevents grooming removal.

  • Controls: Treat a control group with pure acetone only.

  • Holding: Place insects in ventilated cups with food source (sucrose/diet). Maintain at 25°C ± 2°C.

  • Scoring: Assess at 24, 48, and 72 hours.

Protocol B: Leaf-Dip Assay (Field Simulation)

Best for: Agricultural pests (Plutella, Aphids) and determining LC50 (Lethal Concentration).

Step-by-Step Procedure:

  • Leaf Discs: Cut 4–5 cm diameter leaf discs from untreated host plants (e.g., cabbage).

  • Dipping: Dip each disc into the insecticide solution (water + surfactant + AI) for 10 seconds .

  • Drying: Place discs on wire mesh, abaxial (bottom) side up. Allow to air dry completely (approx. 30–60 mins).

    • Note: Wet leaves cause mechanical trapping of small larvae.

  • Chamber Setup: Place dried discs on a bed of 1% agar (to maintain turgidity) in a petri dish.

  • Infestation: Transfer 10 larvae per dish using a fine camel-hair brush.

  • Replication: Minimum 3 replicates per concentration (Total n=30 per dose).

Part 4: Data Acquisition & Statistical Rigor

Scoring Criteria

Phenylpyrazoles cause specific neurotoxic symptoms. Do not score "knockdown" as "dead" immediately.

ClassificationObservationScore as Dead?
Normal Coordinated movement; responds to stimulus.No
Ataxia Tremors, uncoordinated twitching, inability to walk straight.No (Check at 72h)
Moribund Inverted; legs twitching but cannot right itself when probed.Yes (Functional death)
Dead No movement upon probing; desiccation visible.Yes
Data Correction (Abbott’s Formula)

If control mortality is between 5% and 20%, correct the treatment mortality using Abbott's Formula. If control mortality > 20%, the test is invalid and must be repeated.



Statistical Analysis
  • Probit Analysis: Use Log-Dose Probit analysis to calculate LC50/LD50 and 95% Confidence Intervals (CI).

  • Significance: If 95% CIs of two values do not overlap, they are significantly different.

Part 5: Resistance Profiling (Self-Validating System)

To ensure the assay is detecting true physiological resistance (e.g., Rdl mutation), you must include a Diagnostic Dose .

  • Definition: A dose that kills 99% (LC99) of a known susceptible reference strain.

  • Implementation: In every screening run, include one group treated with the Diagnostic Dose.

  • Validation Rule:

    • Susceptible Strain Survival: Must be 0%.

    • Field Strain Survival: Any survival indicates potential resistance.

Resistance Ratio (RR) Calculation:



  • RR < 10: Low Resistance

  • RR > 100: High Resistance (Likely target site mutation)

References

  • Insecticide Resistance Action Committee (IRAC). (2023).[1] Method No. 005: Leaf Dip Bioassay for Planthoppers and Aphids. IRAC International.[2] Link

  • Insecticide Resistance Action Committee (IRAC). (2023).[1] Method No. 016: Topical Application Bioassay. IRAC International.[2] Link

  • Casida, J. E., & Durkin, K. A. (2013).[3] Neuroactive Insecticides: Targets, Selectivity, Resistance, and Secondary Effects. Annual Review of Entomology, 58, 99-117. Link

  • Raymond-Delpech, V., et al. (2005). Ion channels: Molecular targets of neuroactive insecticides. Invert.[4][5] Neurosci, 5, 119–133. Link

  • World Health Organization (WHO). (2016). Monitoring and managing insecticide resistance in Aedes mosquito populations. WHO Guidelines. Link

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Introduction: The Enduring Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. Pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, highlight the therapeutic potential of this heterocyclic system.[2] The generation of pyrazole libraries through combinatorial chemistry has become a powerful tool for lead identification and optimization in modern drug discovery.[3][4] Solid-phase synthesis (SPS), in particular, offers significant advantages by simplifying purification and enabling high-throughput parallel synthesis.[3][4] This guide provides a detailed overview of the principles, strategies, and protocols for the solid-phase synthesis of diverse pyrazole libraries.

PART 1: Foundational Principles of Solid-Phase Pyrazole Synthesis

Solid-phase synthesis (SPS) revolutionizes the traditional solution-phase approach by anchoring the starting material to an insoluble polymer support (resin). This immobilization allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple filtration and washing. The key components of any solid-phase synthesis are the resin, the linker, and the cleavage strategy.

The Strategic Selection of Resins and Linkers

The choice of resin and linker is critical and dictates the overall success of the synthetic strategy.

  • Resins: The solid support must be chemically inert to the reaction conditions and possess good swelling properties in a variety of solvents to ensure reagent accessibility. Polystyrene resins, such as Merrifield and Wang resins, are commonly employed due to their mechanical stability and compatibility with a broad range of organic solvents.[5][6][7]

  • Linkers: The linker connects the initial building block to the resin and must be stable throughout the synthetic sequence.[7] Crucially, it must be cleavable under conditions that do not degrade the final product. The choice of linker determines the functional group that will be present on the pyrazole core after cleavage.

    • Acid-labile linkers , such as the Wang linker, are cleaved with acids like trifluoroacetic acid (TFA), typically yielding a carboxylic acid functionality on the final product.[5][6]

    • "Safety-catch" linkers are stable to a wide range of conditions but can be activated by a specific chemical transformation, allowing for cleavage under mild conditions.[8] This strategy offers greater flexibility in the synthetic design.

    • Traceless linkers are designed to leave no residual functionality at the point of attachment after cleavage, often being replaced by a hydrogen atom.[9][10][11][12] This is particularly advantageous when the point of attachment is not a desired site for diversification.

PART 2: Synthetic Strategies for Pyrazole Core Formation on Solid Support

Several robust methods have been developed for the construction of the pyrazole ring on a solid support. The most prevalent strategies involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

Strategy 1: The Knorr Pyrazole Synthesis and its Solid-Phase Adaptation

The Knorr synthesis, a classic method for pyrazole formation, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[13][14][15] In the solid-phase adaptation, one of the components is immobilized on the resin.

A common approach involves the immobilization of a β-ketoester or a related species onto the solid support.[16] This is typically achieved by loading a carboxylic acid-containing building block onto a resin functionalized with a suitable linker, such as the Wang resin.[5] The immobilized acetyl moiety can then undergo a Claisen condensation with an ester to generate a resin-bound 1,3-diketone.[3][4] Subsequent cyclization with a hydrazine derivative affords the pyrazole ring.

Knorr_Synthesis Resin Resin-Linker-OH Loading Loading of Acetyl Carboxylic Acid Resin->Loading Resin_Loaded Resin-Linker-O-CO-R1-COCH3 Loading->Resin_Loaded Claisen Claisen Condensation with R2-COOR' Resin_Loaded->Claisen Diketone Resin-Bound β-Diketone Claisen->Diketone Cyclization Cyclization with R4-NHNH2 Diketone->Cyclization Pyrazole_Resin Resin-Bound Pyrazole Cyclization->Pyrazole_Resin Cleavage Cleavage Pyrazole_Resin->Cleavage Final_Pyrazole Final Pyrazole Library Cleavage->Final_Pyrazole

Caption: Workflow for Solid-Phase Knorr Pyrazole Synthesis.

This strategy allows for the introduction of diversity at multiple positions of the pyrazole ring by varying the acetyl carboxylic acid (R1), the ester (R2), and the hydrazine (R4).[3][4]

Strategy 2: 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of nitrile imines with alkynes is another powerful method for constructing the pyrazole core.[2][17][18][19] In a solid-phase context, either the nitrile imine precursor or the alkyne can be attached to the resin. This approach offers excellent control over regioselectivity.[2]

Strategy 3: Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single step to form the product, are highly efficient for generating molecular diversity.[13][20] Solid-phase MCRs for pyrazole synthesis have been developed, often involving the reaction of an aldehyde, a compound with an active methylene group, and a hydrazine on a solid support.[20]

PART 3: Detailed Protocols and Experimental Methodologies

The following protocols provide a framework for the solid-phase synthesis of a pyrazole library based on the Knorr synthesis approach.

Protocol 1: Loading of the Starting Material onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the chosen acetyl-containing carboxylic acid (5 mmol) in DMF (5 mL). Add N,N'-diisopropylcarbodiimide (DIC, 5 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.5 mmol). Stir at room temperature for 15 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 12 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Claisen Condensation to Form the β-Diketone
  • Resin Swelling: Swell the resin from Protocol 1 in anhydrous tetrahydrofuran (THF, 10 mL) for 1 hour.

  • Base Treatment: Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS, 1 M in THF, 5 mL, 5 mmol) to the swollen resin and agitate for 30 minutes.

  • Ester Addition: Add the desired carboxylic acid ester (10 mmol) and continue agitation for 24 hours.

  • Quenching and Washing: Quench the reaction by adding acetic acid (0.5 mL). Wash the resin with THF (3 x 10 mL), water (1 x 10 mL), THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cyclization with Hydrazine to Form the Pyrazole Ring
  • Resin Swelling: Swell the β-diketone resin from Protocol 2 in a 1:1 mixture of ethanol and acetic acid (10 mL) for 1 hour.

  • Hydrazine Addition: Add the selected hydrazine hydrochloride (10 mmol) to the resin suspension.

  • Reaction: Heat the mixture at 80°C for 12 hours.

  • Washing: Cool the reaction to room temperature. Wash the resin with ethanol (3 x 10 mL), water (1 x 10 mL), ethanol (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry, resin-bound pyrazole from Protocol 3. Agitate at room temperature for 2 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.

  • Purification: Precipitate the crude pyrazole by adding cold diethyl ether. Collect the solid by filtration and purify further by preparative HPLC if necessary.

PART 4: Data Presentation and Analysis

The success of each step in the solid-phase synthesis can be monitored using various analytical techniques.

  • Qualitative Analysis: A small sample of beads can be cleaved at each step and the product analyzed by LC-MS to confirm the desired transformation.

  • Quantitative Analysis: The loading of the initial building block can be determined by cleaving a known weight of the resin and quantifying the released product by UV-spectroscopy or other methods.

Step Reaction Key Reagents Typical Conditions Monitoring Technique
1Resin LoadingAcetyl Carboxylic Acid, DIC, DMAPDMF, RT, 12hCleavage and LC-MS
2Claisen CondensationCarboxylic Acid Ester, LiHMDSTHF, RT, 24hCleavage and LC-MS
3CyclizationHydrazine HydrochlorideEtOH/AcOH, 80°C, 12hCleavage and LC-MS
4CleavageTFA/H2O/TISRT, 2hLC-MS, NMR of final product

Table 1: Summary of a Typical Solid-Phase Pyrazole Synthesis Workflow.

PART 5: Troubleshooting and Expert Insights

Challenge: Incomplete reactions or low yields. Solution:

  • Ensure adequate resin swelling to allow for reagent penetration.

  • Use a sufficient excess of reagents (typically 3-5 equivalents).

  • Optimize reaction times and temperatures. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.

Challenge: Formation of regioisomers during cyclization with substituted hydrazines. Solution:

  • The regioselectivity of the cyclization is influenced by the electronic and steric properties of the substituents on the β-diketone and the hydrazine.[3][4]

  • Careful selection of the reaction conditions (e.g., solvent, temperature, acid/base catalyst) can sometimes favor the formation of one regioisomer.[13]

  • If regioisomers are formed, they can often be separated by chromatography after cleavage.

Challenge: Side reactions during cleavage. Solution:

  • The cleavage cocktail should be chosen carefully to be compatible with the functional groups present in the final pyrazole.

  • The use of scavengers, such as triisopropylsilane (TIS), can help to trap reactive species generated during cleavage.

Conclusion and Future Outlook

Solid-phase synthesis is a highly effective and versatile platform for the generation of diverse pyrazole libraries for drug discovery and chemical biology applications. The modular nature of the synthetic routes allows for the systematic exploration of structure-activity relationships. Future developments in this field are likely to focus on the development of novel linkers and cleavage strategies, the use of more environmentally friendly solvents and reagents, and the integration of automated synthesis platforms to further accelerate the drug discovery process.

References
  • Marzinzik, A. L., & Felder, E. R. (1996). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Molecules, 1(1), 17-34. [Link]

  • Scilit. (n.d.). Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. Retrieved from [Link]

  • Borrell, J. I., Schuler, E., Teixidó, J., & Michelotti, E. L. (2004). Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. Molecular Diversity, 8(2), 147–157. [Link]

  • Wippert, N. A., Gräßle, S., Nieger, M., Herlan, C., Jung, N., & Bräse, S. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry, 20, 845–854. [Link]

  • Patel, H. V., & Kavani, N. D. (2005). Solid-phase synthesis of 5-substituted amino pyrazoles.
  • Jadhav, S. D., & Patki, M. S. (2021). Multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 19(34), 7607-7637.
  • Shen, D. M., Shu, M., & Chapman, K. T. (2000). Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles. Organic Letters, 2(18), 2789–2792. [Link]

  • Alam, M. A., & Bhaumik, A. (2015). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Journal of Heterocyclic Chemistry, 52(5), 1541-1545.
  • Fustero, S., Simón-Fuentes, A., & Sanz-Cervera, J. F. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 109(11), 5857-5915.
  • Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2003). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. Journal of combinatorial chemistry, 5(5), 633–643. [Link]

  • Gester, S., & Opatz, T. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 280-307.
  • Fivush, A. M., & Willson, T. M. (1999). Recent advances in traceless linkers. Current opinion in drug discovery & development, 2(4), 358–364.
  • Flood, D. T., Kent, S. B. H., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie (International ed. in English), 57(36), 11634–11639. [Link]

  • Patil, S. P., & Patil, P. O. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(14), 5437.
  • Wippert, N., Nieger, M., Herlan, C., Jung, N., & Bräse, S. (2021). Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 1765-1772.

  • Baklanov, M. Y., & Ryabichev, K. A. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576–9583. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial chemistry and high throughput screening, 1(4), 185–214.
  • Chakraborty, A., & Adhikari, T. (2024). Different types of resin and linkers used in SPPS Based on the linking...
  • Plunkett, M. J., & Ellman, J. A. (1995). A Silicon-Based Linker for Traceless Solid-Phase Synthesis. The Journal of Organic Chemistry, 60(19), 6006–6007. [Link]

  • Wankhede, D. S. (2019). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Scientific Research in Science and Technology, 6(4), 346-350.
  • Marzinzik, A. L., & Felder, E. R. (1996). Solid support synthesis of highly functionalized pyrazoles and isoxazoles; Scaffolds for molecular diversity. Tetrahedron Letters, 37(7), 1003-1006.
  • Quiroga, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(15), 4787.
  • Moghadam, F. A., & Ayati, A. (2022).
  • Mukherjee, S., Weyhermüller, T., & Chaudhuri, P. (2013). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry, 37(10), 3043-3046.
  • Hranjec, M., & Starčević, K. (2015). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 20(8), 14868-14882.
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. Retrieved from [Link]

  • Flood, D. T., Kent, S. B., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Angewandte Chemie (International ed. in English), 57(36), 11634–11639. [Link]

  • Gomez, L., Gellibert, F., Wagner, A., & Mioskowski, C. (2000). An original traceless linker strategy for solid-phase synthesis of N,N',N''-substituted guanidines. Chemistry (Weinheim an der Bergstrasse, Germany), 6(21), 4016–4020. [Link]

  • Pericherla, K., Pandey, S., & Kumar, A. (2012). Synthesis of pyrazolines by a site isolated resin-bound reagents methodology. Organic & Biomolecular Chemistry, 10(38), 7691-7694.
  • Kanan, S. M., & Tantry, S. J. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. Beilstein Journal of Organic Chemistry, 17, 1-10.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Guide for resin and linker selection in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504. [Link]

Sources

High-Fidelity Synthesis of Functionalized Pyrazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Regioselectivity Challenge

Pyrazole-5-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Sildenafil (Viagra), Rimonabant , and Celecoxib (Celebrex). The carboxylic acid moiety at the C5 position acts as a versatile handle for amide coupling, allowing for the rapid generation of diverse libraries.

However, the synthesis of N-substituted pyrazole-5-carboxylic acids presents a notorious regioselectivity challenge. The classical reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines typically yields a mixture of 1,5- and 1,3-isomers .

The Core Problem: In a standard Knorr-type condensation using a mono-substituted hydrazine (


) and a 2,4-diketoester, two competing nucleophilic attacks occur. The ratio of the resulting 1,3-isomer (often thermodynamically favored) to the 1,5-isomer (often kinetically favored but sterically congested) depends heavily on solvent polarity, steric bulk, and Lewis acid catalysis.

This guide details three distinct, high-reliability protocols to navigate this challenge, ranging from de novo ring construction to late-stage functionalization.

Decision Matrix: Selecting the Optimal Route

Before initiating synthesis, use the following logic flow to select the protocol that matches your substrate requirements.

G Start Target Molecule: N-Substituted Pyrazole-5-COOH Q1 Is the Pyrazole Ring already formed/commercially available? Start->Q1 MethodA METHOD A: Direct C5-Lithiation/Carboxylation (High Regioselectivity) Q1->MethodA Yes (Simple N-alkyl/aryl pyrazole) Q2 Are C3/C4 substituents complex or sensitive? Q1->Q2 No (Need to build ring) MethodB METHOD B: Claisen-Vigier Condensation (Scalable, Industrial Standard) Q2->MethodB No (Aryl/Alkyl groups) MethodC METHOD C: [3+2] Cycloaddition (Modular, Convergent) Q2->MethodC Yes (Alkynes, sensitive groups)

Figure 1: Synthetic Strategy Decision Tree for Pyrazole-5-Carboxylic Acids.

Method A: Direct C5-Lithiation (The Precision Route)

Best For: Converting simple N-alkyl/aryl pyrazoles into 5-carboxylic acids with 100% regiocontrol. Mechanism: Directed ortho-metalation (DoM). The nitrogen lone pair coordinates lithium, directing deprotonation to the C5 position.

Critical Process Parameters (CPPs)
  • Temperature: Must be maintained below -70°C during n-BuLi addition to prevent ring fragmentation or lateral lithiation (on the N-methyl group).

  • Solvent: Anhydrous THF is non-negotiable.

  • Quench: Rapid addition of excess dry ice (solid CO₂).

Protocol 1: C5-Carboxylation of 1-Methylpyrazole

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • Anhydrous THF (0.5 M concentration relative to substrate)

  • Dry Ice (Solid CO₂), crushed

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel. Charge with anhydrous THF and 1-Methylpyrazole.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes.

    • Checkpoint: Internal temperature must not rise above -70°C.

    • Aging: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the 5-lithio species.

  • Carboxylation:

    • Option A (Gas): Bubble anhydrous CO₂ gas through the solution for 30 mins.

    • Option B (Solid - Preferred): Cannulate the lithiated mixture onto an excess of crushed dry ice in a separate flask. This avoids local heating.[1]

  • Workup: Allow the mixture to warm to room temperature (RT). Quench with water.[1][2]

  • Isolation: Wash the aqueous layer with diethyl ether (to remove unreacted starting material). Acidify the aqueous layer to pH 2 with 2M HCl. The product, 1-methyl-1H-pyrazole-5-carboxylic acid , will precipitate. Filter and dry.[2][3][4]

Expected Yield: 85-95% Regioselectivity: >99:1 (C5 vs C3/Lateral)

Method B: Claisen-Vigier Condensation (The De Novo Route)

Best For: Constructing the pyrazole core from ketones; ideal for scale-up (e.g., Celecoxib analogs). Mechanism: Claisen condensation of a ketone with diethyl oxalate yields a 2,4-diketoester, which undergoes cyclocondensation with hydrazine.

The Regioselectivity Trap

Reacting a monosubstituted hydrazine (


) with a diketoester (

) can yield:
  • Isomer A (Target): 1-R-3-R'-pyrazole-5-carboxylate.[5]

  • Isomer B (Impurity): 1-R-5-R'-pyrazole-3-carboxylate.

Control Strategy: Use acetic acid as the solvent. Protonation of the hydrazine reduces its nucleophilicity, favoring attack at the most electrophilic ketone (remote from the ester), promoting the formation of the 5-carboxylate (Isomer A) in many specific aryl-substituted cases.

Protocol 2: Synthesis via Diketoester Intermediate

Materials:

  • Acetophenone derivative (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (1.3 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equiv)[2]

  • Ethanol (Step 1 solvent)[4]

  • Glacial Acetic Acid (Step 2 solvent)

Step-by-Step Workflow:

Part 1: Formation of Diketoester (Claisen Condensation)

  • Charge a reactor with NaOEt in ethanol.

  • Add diethyl oxalate dropwise at 0°C.

  • Add the acetophenone derivative dropwise.

  • Warm to RT and stir for 4-6 hours. A thick precipitate (sodium enolate) often forms.

  • Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the ethyl 2,4-dioxo-4-arylbutanoate .

Part 2: Cyclocondensation

  • Dissolve the crude diketoester in glacial acetic acid.

  • Add the hydrazine derivative.[1][4][6]

  • Reflux for 2-4 hours.

  • Workup: Concentrate the acetic acid. Dilute with water.

  • Purification (Crucial): The product is an ester. Recrystallize from EtOH to separate the major isomer.

  • Hydrolysis: Saponify the ester using LiOH in THF/Water to obtain the final acid.

Method C: [3+2] Dipolar Cycloaddition (The Modular Route)

Best For: Introducing complex functionality where harsh lithiation or acidic reflux is not tolerated. Mechanism: Reaction between a diazo compound (dipole) and an alkyne (dipolarophile).

Protocol 3: CuAAC-Inspired Pyrazole Synthesis

Materials:

  • Ethyl diazoacetate (1.2 equiv) - Caution: Potentially explosive.

  • Terminal Alkyne (1.0 equiv)

  • Copper(I) Iodide (10 mol%)

  • Base (2,6-lutidine)

  • Solvent: DCM or Acetonitrile

Step-by-Step Workflow:

  • Dissolve the terminal alkyne and CuI in dry acetonitrile under nitrogen.

  • Add 2,6-lutidine.

  • Slowly add ethyl diazoacetate (as a solution in acetonitrile) via syringe pump over 2 hours at RT. Slow addition is critical to prevent diazo dimerization.

  • Stir for 12 hours.

  • Filter through a celite pad to remove copper.

  • Concentrate and purify via silica gel chromatography.

  • Hydrolyze the ester to the acid as in Method B.

Comparative Analysis & Troubleshooting

FeatureMethod A: LithiationMethod B: CondensationMethod C: Cycloaddition
Regioselectivity Excellent (>99:1) Moderate (Requires separation)Good (Steric dependent)
Substrate Scope Limited to N-alkyl/arylBroad (Aryl/Alkyl ketones)Broad (Alkynes)
Scalability Moderate (Cryogenic)High (Industrial) Moderate (Diazo safety)
Common Pitfall Lateral lithiation of alkyl groupsFormation of 3-carboxylate isomerDiazo dimerization
Data Visualization: Regioselectivity Pathways (Method B)

ReactionPath cluster_conditions Condition Control Diketo 2,4-Diketoester (R-CO-CH2-CO-COOEt) Intermediate Tetrahedral Intermediate Diketo->Intermediate Nucleophilic Attack Hydrazine Hydrazine (R'-NHNH2) Hydrazine->Intermediate Path1 Isomer B: 1-R'-5-R-pyrazole-3-carboxylate (Undesired) Intermediate->Path1 Attack at C2 (Alpha to Ester) Path2 Isomer A: 1-R'-3-R-pyrazole-5-carboxylate (Target) Intermediate->Path2 Attack at C4 (Remote Ketone) Note Acidic media (AcOH) often favors Path 2 by reducing NH2 nucleophilicity

Figure 2: Mechanistic divergence in the condensation of hydrazines with diketoesters. Controlling the site of the initial nucleophilic attack is key to regioselectivity.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chem. Rev.2011 , 111, 6984–7034. Link

  • Lithiation Protocols: Grimmett, M. R., & Iddon, B. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • Regioselective Condensation: Aggarwal, R., et al. "Regioselective synthesis of some new 1-aryl-3,5-substituted pyrazoles." Journal of Chemical Sciences2011 , 123, 617. Link

  • Celecoxib Synthesis (Industrial Route): Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)." J. Med.[6] Chem.1997 , 40(9), 1347–1365. Link

  • Organic Syntheses Protocol: "Ethyl 3-Methylpyrazole-5-carboxylate." Org.[1][7][8][9] Synth.1951 , 31, 43. Link

Sources

Troubleshooting & Optimization

identifying byproducts in pyrazole synthesis from diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying & Eliminating Byproducts in Pyrazole Scaffolding

Introduction: The Critical Path

The synthesis of pyrazole-3-carboxylates via the Claisen condensation of a ketone with diethyl oxalate, followed by cyclization with hydrazine, is a cornerstone reaction in medicinal chemistry (e.g., the Celecoxib scaffold).[1][2] While the pathway appears linear, the presence of multiple electrophilic sites creates a "target-rich environment" for side reactions.[2]

This guide moves beyond basic procedures to address the structural reality of impurities . We treat the reaction mixture not as a black box, but as a competitive system where kinetic and thermodynamic products battle for dominance.[1][2]

Module 1: The Claisen Condensation (The Setup)

Reaction: Ketone (Acetophenone) + Diethyl Oxalate


 Diketoester (Intermediate)[1][2]

In this phase, you generate the 1,3-dicarbonyl scaffold.[1][2][3] The most common failure mode here is not "no reaction," but competitive consumption of reagents .[1][2]

Troubleshooting Guide: Claisen Stage
ObservationLikely CulpritTechnical ExplanationCorrective Action
Gel/Solid Mass Enolate Precipitation The sodium enolate of the diketoester is often insoluble in ether/ethanol. This is actually good (it drives the equilibrium), but it stops stirring.Do not stop. Add more anhydrous solvent (EtOH or Toluene) to maintain a slurry. Mechanical stirring is preferred over magnetic.
Low Yield / Wet Product Hydrolysis (Oxalic Acid) Diethyl oxalate hydrolyzes 100x faster than standard esters.[2] Moisture generates Mono-ethyl oxalate or Oxalic acid , killing the base.Use freshly distilled diethyl oxalate. Ensure NaOEt is titrated. Critical: Dry glassware at 120°C.
New Impurity Spot (

Product)
Ketone Self-Condensation If the ketone concentration is too high relative to oxalate, it reacts with itself (Aldol-Dehydration).Inverse Addition: Add the ketone slowly to a solution of Base + Diethyl Oxalate.[2] Keep Oxalate in excess (1.2 - 1.5 eq).
Deep Dive: The "Self-Condensation" Trap

If you dump acetophenone into the base without excess oxalate, you generate Dypnone (1,3-diphenyl-2-buten-1-one) via self-aldol condensation.

  • Detection: Distinctive alkene proton signals in NMR (

    
     6.5-7.5 region overlapping with aromatics, but distinct coupling).
    
  • Prevention: The oxalate must be the "electrophilic sink."[2] It must be present in excess before the ketone enolate is formed.[2]

Module 2: The Cyclization (The Closure)

Reaction: Diketoester + Hydrazine


 Pyrazole-3-carboxylate

This is where the complexity spikes. The diketoester has three carbonyls.[2] The hydrazine has two nucleophilic nitrogens.[2] The permutation of attacks defines your impurity profile.[2]

Visualizing the Pathway & Byproducts

The following diagram maps the decision points where the reaction deviates from the desired path.

PyrazolePathways Start Diketoester (R-CO-CH2-CO-COOEt) Intermediate Hydrazone Intermediate Start->Intermediate Nucleophilic Attack Azine Azine Impurity (C=N-N=C Dimer) Start->Azine Stoichiometry Error (Excess Ketone) Hydrazide Acid Hydrazide (Attack at Ester) Start->Hydrazide Wrong Site Attack (Distal Ester) Hydrazine Hydrazine Source (NH2-NH-R') Hydrazine->Intermediate Product Desired Pyrazole (3-Carboxylate) Intermediate->Product Cyclization (-H2O) Regioisomer Regioisomer (1,5- vs 1,3-) Intermediate->Regioisomer R' Steric Control (If R' != H)

Figure 1: Mechanistic divergence points in pyrazole synthesis. Note that regioisomerism is the dominant impurity when using substituted hydrazines.[2]

The "Regioisomer" Nightmare (Critical for Drug Dev)

When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine), you will generate two isomers:

  • 1,5-isomer (Usually Desired): R group on N1 is adjacent to the R group on C5.

  • 1,3-isomer (Impurity): R group on N1 is distal.

Mechanism of Failure: The regioselectivity is governed by the initial attack.[2]

  • Electronic Control: The hydrazine's most nucleophilic nitrogen attacks the most electrophilic carbonyl.[2] In diketoesters, the

    
    -keto carbonyl (next to the ester) is highly electrophilic.
    
  • Steric Control: Bulky groups on hydrazine avoid bulky groups on the ketone.

Diagnostic Table: Isomer Identification

Feature 1,5-Isomer (Crowded) 1,3-Isomer (Open)

| TLC (


)  | Usually Lower  (More polar/strained) | Usually Higher  (Less polar) |
| NMR (NOE)  | NOE observed between N-Methyl/Aryl and C5-Substituent. | NO NOE  between N-substituent and C5-Substituent. |
| Crystallinity  | Often harder to crystallize (lower MP).[2] | Often crystallizes easily (higher symmetry).[2] |

Module 3: Validated Protocols

Protocol A: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

Standardized to minimize self-condensation and azine formation.

Reagents:

  • Acetophenone (10 mmol)[1][2]

  • Diethyl Oxalate (12 mmol) [1.2 eq excess is vital]

  • Sodium Ethoxide (12 mmol) in EtOH (20 mL)[1][2]

  • Hydrazine Hydrate (12 mmol)[1][2]

Step-by-Step:

  • Claisen Setup: Charge flask with NaOEt solution. Cool to 0°C.[2]

  • Addition: Mix Acetophenone and Diethyl Oxalate together in a dropping funnel. Add this mixture dropwise to the base over 30 mins.

    • Why? This keeps the concentration of free enolizable ketone low, preventing self-condensation [1].[4]

  • Reaction: Warm to RT and stir for 3 hours. A thick yellow precipitate (sodium enolate) should form.[2]

  • Workup 1 (Isolation of Diketoester):

    • Do not add hydrazine yet. Quench with 1M HCl. Extract with EtOAc.[5]

    • Checkpoint: Check TLC.[5] If you see starting ketone, do not proceed.[1][2] Purify the diketoester now (recrystallize from EtOH) if high purity is required [2].[2]

  • Cyclization: Dissolve diketoester in EtOH. Add Hydrazine Hydrate (1.05 eq).[2] Reflux for 2 hours.

  • Purification: Cool. The product often precipitates.[2] If not, evaporate and recrystallize from Ethanol/Water (9:1).[1][2]

FAQ: Technical Support

Q: I see a spot that doesn't move on TLC (Baseline). What is it? A: This is likely the Acid Hydrazide .[2] If hydrazine attacks the distal ester (the COOEt group that is supposed to remain), you form the hydrazide (


).
  • Cause: Excess hydrazine or high temperature.[2]

  • Fix: Control stoichiometry strictly (1.0 - 1.1 eq). Avoid prolonged reflux if not needed.

Q: My product is yellow, but it should be white. Why? A: Yellow color often indicates Azine formation or traces of Dypnone (from Step 1).[2]

  • Fix: Wash the solid product with cold ether (impurities are often more soluble) or recrystallize from ethanol with activated charcoal.[2]

Q: Can I use Pyridine as a solvent? A: Yes, pyridine acts as a base and solvent, often improving regioselectivity for substituted hydrazines by buffering the reaction.[1][2] However, it makes workup (removal of pyridine) more difficult [3].[1][2]

References

  • BenchChem Technical Support. (2025).[2][6][7][8] Application Notes: Claisen Condensation Reactions Involving Diethyl Oxalate.[4][8][9] Retrieved from [1][2]

  • ResearchGate. (2018).[2] Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives and Regioselectivity. Retrieved from [1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[2] (General mechanism reference).

Disclaimer: This guide is intended for qualified research personnel. Always review MSDS for Hydrazine and Diethyl Oxalate before handling.

Sources

optimizing reaction conditions for pyrazole synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered in the synthesis of pyrazole derivatives, with a specific focus on the critical parameters of temperature and catalyst selection. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your pyrazole synthesis experiments. The solutions provided are based on established literature and our in-house expertise.

Q1: My pyrazole synthesis yield is consistently low. How can I improve it by optimizing the reaction temperature?

Low yields in pyrazole synthesis can often be attributed to suboptimal reaction temperatures.[1] The temperature affects reaction kinetics, side product formation, and the stability of reactants and products.

Underlying Causality:

The formation of pyrazoles, typically through the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a multi-step process involving imine formation, cyclization, and dehydration.[2][3] Each of these steps has its own activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion and consequently, low yields. Conversely, excessively high temperatures can promote side reactions, such as decomposition of the hydrazine starting material or the formation of unwanted byproducts, which also diminishes the yield of the desired pyrazole.[1]

Troubleshooting Protocol:

  • Establish a Baseline: First, ensure your starting materials are pure, as impurities can significantly hinder the reaction.[1] Run the reaction at a commonly reported temperature for your specific pyrazole synthesis (e.g., room temperature or reflux in ethanol).

  • Systematic Temperature Screening:

    • Set up a series of parallel reactions, varying the temperature in systematic increments (e.g., 10-20 °C intervals).

    • For instance, if your initial reaction was at room temperature (~25 °C), set up reactions at 40 °C, 60 °C, and 80 °C. If you started at reflux in ethanol (~78 °C), you might explore lower temperatures.

    • Monitor the reaction progress at each temperature using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Analyze the Results:

    • Identify the temperature that provides the highest yield of the desired product with the fewest impurities.

    • Be aware that the optimal temperature can be highly dependent on the specific substrates and catalyst used. For example, some silver-catalyzed reactions proceed efficiently at room temperature, while others may require heating to 60 °C for optimal results.[4][5]

Experimental Workflow for Temperature Optimization:

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization A Define Reactants & Stoichiometry B Select Solvent & Catalyst A->B C Set up Parallel Reactions (e.g., 25°C, 40°C, 60°C, 80°C) B->C D Monitor Progress (TLC/LC-MS) C->D E Determine Yield & Purity at Each Temperature D->E F Identify Optimal Temperature E->F G Scale-up Reaction F->G

Caption: Workflow for Temperature Optimization in Pyrazole Synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity by adjusting the catalyst and temperature?

The formation of regioisomeric mixtures is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][6] The choice of catalyst and temperature can profoundly influence the regiochemical outcome.[6][7]

Underlying Causality:

With an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[1][3] The regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine.[1][7]

  • Catalyst Role: The catalyst can influence which carbonyl group is more activated towards nucleophilic attack. Acid catalysts, for instance, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2][3] The nature of the catalyst (e.g., Lewis acid vs. Brønsted acid) can lead to differential activation of the two carbonyls.

  • Temperature Effect: Temperature can affect the kinetic versus thermodynamic control of the reaction. At lower temperatures, the reaction may favor the kinetically controlled product (the one formed faster), while at higher temperatures, the thermodynamically more stable product may be favored.

Troubleshooting and Optimization Strategies:

StrategyRationaleExample
Catalyst Screening Different catalysts can offer varying degrees of steric and electronic influence, thereby directing the nucleophilic attack to one carbonyl over the other.Compare a simple Brønsted acid like acetic acid with a Lewis acid such as zinc chloride or a metal triflate (e.g., AgOTf).[4][5][8]
Temperature Control Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.If a reaction at reflux produces a mixture, try running it at room temperature or even 0 °C.[9]
Solvent Modification The solvent can influence the effective steric bulk of substituents and the solvation of transition states, impacting regioselectivity. Fluorinated alcohols like trifluoroethanol (TFE) have been shown to improve regioselectivity.[7]Replace ethanol with TFE or hexafluoroisopropanol (HFIP) and observe the effect on the isomeric ratio.

Decision Tree for Improving Regioselectivity:

G Start Mixture of Regioisomers Observed Catalyst Screen Different Catalysts (Brønsted vs. Lewis Acid) Start->Catalyst Temp Lower Reaction Temperature Catalyst->Temp No Improvement Success Desired Regioisomer is Major Product Catalyst->Success Improved Selectivity Solvent Change Solvent (e.g., to TFE or HFIP) Temp->Solvent No Improvement Temp->Success Improved Selectivity Solvent->Success Improved Selectivity Failure Mixture Still Observed (Consider alternative synthetic route) Solvent->Failure No Improvement

Caption: Troubleshooting workflow for improving regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of pyrazole synthesis.

Q3: What are the most common types of catalysts used for pyrazole synthesis, and how do I choose the right one?

The choice of catalyst is pivotal for a successful pyrazole synthesis, influencing reaction rate, yield, and in some cases, regioselectivity.[8]

Common Catalyst Classes:

  • Acid Catalysts: These are the most traditional catalysts for the Knorr pyrazole synthesis.[2][3] They work by activating the carbonyl group of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.

    • Examples: Acetic acid, sulfuric acid, p-toluenesulfonic acid (TsOH).[4][8]

    • Best for: Simple, robust syntheses where regioselectivity is not a major concern.

  • Lewis Acid Catalysts: These can be more effective than Brønsted acids in certain cases, particularly for less reactive substrates.

    • Examples: Zinc chloride (ZnCl₂), lithium perchlorate (LiClO₄), scandium triflate (Sc(OTf)₃).[4][10]

  • Metal Catalysts: A wide range of transition metal catalysts have been developed for pyrazole synthesis, often enabling milder reaction conditions and novel reaction pathways.

    • Examples: Silver triflate (AgOTf) for reactions with ynones[4][5], ruthenium complexes for synthesis from 1,3-diols[11], and nickel-based heterogeneous catalysts for one-pot syntheses.[12]

  • Green and Heterogeneous Catalysts: Driven by the principles of green chemistry, there is growing interest in using environmentally benign and recyclable catalysts.[10][13][14]

    • Examples: Nano-ZnO[15], lemon peel powder[14], and various supported catalysts.[10] These often offer advantages like easy separation and reusability.[8][16]

Catalyst Selection Guide:

Reaction TypeRecommended Catalyst ClassRationale
Standard Knorr SynthesisAcid CatalystsCost-effective and generally reliable for a wide range of substrates.[2][3]
Synthesis with Electron-Poor SubstratesLewis Acid or Metal CatalystsProvides stronger activation of the carbonyl group.
Regioselectivity is CriticalScreen Acid, Lewis Acid, and Metal CatalystsThe optimal catalyst is highly substrate-dependent.[6][7]
One-Pot, Multi-Component ReactionsHeterogeneous or "Green" CatalystsOften designed for efficiency and sustainability in complex transformations.[12][14][17]
Microwave-Assisted SynthesisOften catalyst-free or with simple acid/base catalystsThe high energy input from microwaves can often overcome activation barriers without the need for a strong catalyst.[18][19]
Q4: What is the typical temperature range for pyrazole synthesis, and what are the potential consequences of deviating from it?

While there is no universal temperature for all pyrazole syntheses, a general understanding of typical ranges and the implications of temperature changes is crucial for optimization.

Typical Temperature Ranges:

  • Room Temperature (20-30 °C): Many pyrazole syntheses, especially those using highly reactive substrates or efficient catalysts, can proceed smoothly at ambient temperature.[4][5][8]

  • Elevated Temperatures (50-100 °C): Refluxing in common solvents like ethanol (approx. 78 °C) is a very common condition.[8] This temperature range is often a good starting point for less reactive substrates.

  • Microwave-Assisted Synthesis (70-150 °C): Microwave irradiation can significantly accelerate reactions, often allowing for higher temperatures and much shorter reaction times (minutes instead of hours).[18][19][20][21]

Consequences of Temperature Deviation:

DeviationPotential Consequences
Too Low - Incomplete reaction, leading to low yield.[1]- Slow reaction rates, requiring excessively long reaction times.
Too High - Increased formation of side products.- Decomposition of thermally sensitive reactants (e.g., some hydrazine derivatives).- Reduced regioselectivity in some cases.

A recent study demonstrated a temperature-controlled divergent synthesis where simply tuning the reaction temperature allowed for the selective formation of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials, highlighting the profound impact temperature can have on the reaction outcome.[9][22]

References

  • Burns, M., Perkins, D., et al. (2015). Palladium-catalyzed phosphonylation of pyrazoles substituted by electron-withdrawing groups. Tetrahedron, 71(39), 7250-7259. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Schafer, L. L., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. [Link]

  • Cravotto, G., et al. (2010). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 15(3), 1531-1540. [Link]

  • ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • NCBI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1426. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(1), 123. [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • NCBI. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • ResearchGate. (2025). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6599. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • NCBI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Impurity Formation in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a critical pharmacophore present in numerous active pharmaceutical ingredients (APIs) and agrochemicals, including blockbuster drugs like Celecoxib and Sildenafil.[1] The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine, remains a cornerstone for constructing this heterocyclic ring on an industrial scale.[2][3] However, transitioning this synthesis from the bench to a large-scale manufacturing environment introduces significant challenges, primarily centered around controlling the formation of impurities. Even trace amounts of impurities can impact the final product's safety, efficacy, and regulatory compliance, making robust impurity control strategies paramount.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in large-scale pyrazole synthesis. It is structured in a question-and-answer format to directly address common issues, explain the underlying chemical principles driving impurity formation, and offer field-proven troubleshooting strategies and detailed protocols.

Troubleshooting Guides & FAQs

Issue 1: Formation of Regioisomers

Q1: My large-scale reaction of an unsymmetrical 1,3-diketone with methylhydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. What causes this, and how can I improve the regioselectivity?

A1: This is the most common challenge in pyrazole synthesis.[2] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of structural isomers.[4][5] The ratio of these isomers is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[4]

Causality & Mechanism:

The regiochemical outcome depends on which nitrogen of the substituted hydrazine attacks which carbonyl of the diketone. The initial attack is often reversible, but the subsequent cyclization and dehydration to the stable aromatic pyrazole are typically irreversible, locking in the isomeric ratio.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3) on the diketone increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[4]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can block the approach to the nearest carbonyl group, directing the reaction to the less sterically hindered site.[4]

  • Reaction pH: The acidity of the medium can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and thereby influencing the initial point of attack.[4]

Mitigation Strategies:

  • Solvent Optimization: The choice of solvent can have a dramatic effect on the regioisomeric ratio.[4] While ethanol is common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of a single isomer.[4] These solvents can modulate the reactivity of the reactants through hydrogen bonding and polarity effects.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. The activation energy barrier for the formation of one isomer may be lower than the other, and lower temperatures provide less energy to overcome the higher barrier.

  • pH Control: Carefully controlling the pH with an appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is crucial. The optimal pH will be highly substrate-dependent and must be determined empirically. It can influence which carbonyl is more activated for attack and the nucleophilicity of the hydrazine nitrogens.

Table 1: Effect of Solvent on Regioisomeric Ratio (Illustrative Example)

SolventTemperature (°C)Ratio of Isomer A : Isomer B
Ethanol801.3 : 1
Toluene1101.5 : 1
Acetic Acid1003 : 1
2,2,2-Trifluoroethanol (TFE)60>20 : 1
Issue 2: Incomplete Reaction and Intermediate Formation

Q2: My reaction seems to stall, and I'm isolating a significant amount of a hydroxylpyrazoline intermediate instead of the fully aromatized pyrazole. How can I drive the reaction to completion?

A2: The formation of a stable hydroxylpyrazoline (or pyrazolidine) intermediate is a known phenomenon in Knorr synthesis.[2][5] The final step, dehydration to the aromatic pyrazole, is often the rate-determining step and can be sluggish under neutral or mild conditions.[5]

Causality & Mechanism:

The reaction proceeds via initial condensation to form a hydrazone, which then undergoes intramolecular cyclization to yield a non-aromatic hydroxylpyrazoline intermediate. This intermediate must then eliminate a molecule of water to form the stable, aromatic pyrazole ring. If the conditions are not sufficiently forcing, this dehydration step can be slow or incomplete.

Mitigation Strategies:

  • Acid Catalysis: The most effective way to promote dehydration is by strengthening the acid catalyst. Switching from a weak acid like acetic acid to a stronger one like sulfuric acid or hydrochloric acid can significantly accelerate the final aromatization step. The acid protonates the hydroxyl group, converting it into a better leaving group (water).

  • Azeotropic Water Removal: In a non-polar, water-immiscible solvent like toluene or xylene, water can be removed azeotropically using a Dean-Stark apparatus. This physically removes a product (water) from the reaction, driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.

  • Increased Temperature: Higher reaction temperatures provide the necessary activation energy for the dehydration step. Refluxing in a higher-boiling solvent can often be sufficient to ensure complete conversion.

Experimental Protocol: Driving Dehydration to Completion

  • Setup: Equip a reaction flask with a magnetic stirrer, heating mantle, condenser, and a Dean-Stark trap.

  • Solvent: Charge the flask with the reaction mixture containing the hydroxylpyrazoline intermediate in a suitable solvent (e.g., toluene).

  • Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting intermediate is fully consumed.

  • Work-up: Once complete, cool the reaction, wash with an aqueous base (e.g., NaHCO3 solution) to neutralize the acid, separate the organic layer, and proceed with isolation.

Issue 3: Colored Impurities and Side Reactions

Q3: My final product is off-color (yellow or red), even after initial purification. What is causing this, and how can I prevent it?

A3: Colored impurities often arise from side reactions involving the hydrazine starting material, which can be prone to oxidation or self-condensation, or from degradation of the product under harsh conditions.[2]

Causality & Mechanism:

  • Hydrazine Oxidation: Hydrazine and its derivatives can be oxidized by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts, to form colored species like diazines.

  • Product Degradation: The pyrazole ring itself, while aromatic, can be susceptible to degradation under strongly acidic or basic conditions at high temperatures for prolonged periods.

  • Side Reactions: In some cases, di-addition of hydrazine to the dicarbonyl compound can occur, leading to highly conjugated, colored byproducts.[2]

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is crucial for preventing the oxidation of sensitive hydrazine reagents. Purge the reaction vessel with the inert gas before adding reagents and maintain a positive pressure throughout the synthesis.

  • Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures. Use in-process controls (e.g., HPLC, TLC) to monitor the reaction and stop it as soon as the starting material is consumed to minimize the formation of degradation products.

  • Purification via Salt Formation: Many colored impurities are non-basic. The desired pyrazole product, being basic, can often be purified by forming an acid addition salt.[6][7] Dissolving the crude product in a suitable solvent and adding an acid (e.g., HCl, H2SO4) will precipitate the pyrazole salt, leaving many impurities behind in the solution. The purified free base can then be regenerated by neutralization.[6]

  • Activated Carbon Treatment: A common decolorization technique in large-scale synthesis is to treat a solution of the crude product with activated carbon. The carbon adsorbs colored impurities, which are then removed by filtration.

Issue 4: Analytical Identification and Characterization of Impurities

Q4: I have an unknown impurity peak in my HPLC analysis. What is the best workflow to identify and characterize it?

A4: A systematic approach using modern analytical techniques is essential for impurity identification.[8][9][10][11] The goal is to determine the molecular weight and structure of the impurity to understand its origin and control its formation.

Workflow for Impurity Identification:

  • Initial Assessment (HPLC/TLC): Use High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to confirm the presence and estimate the level of the impurity.[2][9]

  • Isolation: If the impurity is present at a sufficient level (>0.1%), preparative HPLC or flash column chromatography is often used to isolate a pure sample for structural analysis.[6]

  • Mass Spectrometry (MS): The first step in characterization is obtaining a mass spectrum. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides the molecular weight of the impurity.[8][10] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of an unknown compound.[2][8] 1D NMR (¹H and ¹³C) provides information on the carbon-hydrogen framework, while 2D NMR experiments (like COSY and HSQC) reveal connectivity between atoms.

  • Hyphenated Techniques: The combination of techniques, such as LC-MS-NMR, allows for the separation and comprehensive structural analysis of impurities directly from the reaction mixture, even at low levels.[8]

Diagram: Impurity Identification Workflow

G cluster_0 Detection & Quantification cluster_1 Isolation cluster_2 Characterization cluster_3 Action A Crude Product (HPLC/TLC Analysis) B Impurity Peak >0.1%? A->B C Preparative HPLC or Flash Chromatography B->C Yes D Mass Spectrometry (LC-MS) Determine Molecular Weight C->D E NMR Spectroscopy (1D & 2D) Elucidate Structure D->E F Structure Confirmed E->F G Modify Process Parameters F->G

Caption: Workflow for the identification and characterization of process impurities.

Key Process Control Relationships

Understanding how different process parameters influence impurity formation is key to developing a robust and reproducible synthesis.

Diagram: Process Parameter Interdependencies

G Temp Temperature Regio Regioisomers Temp->Regio Intermediates Intermediates Temp->Intermediates Degradation Degradation Products Temp->Degradation Solvent Solvent Choice Solvent->Regio Solvent->Intermediates pH pH / Catalyst pH->Regio pH->Intermediates pH->Degradation Time Reaction Time Time->Degradation

Caption: Key process parameters and their influence on impurity profiles.

By systematically addressing these common issues with a deep understanding of the underlying chemical principles, researchers and process chemists can develop efficient, scalable, and high-purity pyrazole syntheses suitable for the demanding standards of the pharmaceutical and agrochemical industries.

References
  • Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Fluorine Chemistry, 126, 1230–1238.
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis.
  • UABDivulga. (2010). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Benchchem. Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
  • Gontarska, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Chniti, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • ResearchGate. (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review.
  • Google Patents. Process for the purification of pyrazoles.
  • Reddit. (2023). N-methylation of pyrazole.
  • Organic Chemistry Portal. Pyrazole synthesis.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020).
  • Kovaříčková, E., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC.
  • Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. IJNRD.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. (2025). Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF.
  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

Sources

Technical Support Center: Optimization of Pyrazole Synthesis via Design of Experiments (DoE)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-DOE-OPT-001

Executive Summary

Welcome to the Advanced Synthesis Support Center. This guide addresses the systematic optimization of pyrazole synthesis—a privileged scaffold in drug discovery (e.g., Celecoxib, Ruxolitinib).

Traditional One-Factor-At-A-Time (OFAT) optimization frequently fails in pyrazole synthesis because it cannot detect the interaction effects that drive regioselectivity (e.g., the interplay between solvent polarity and hydrazine substitution patterns). This guide provides a troubleshooting framework using Design of Experiments (DoE) to simultaneously maximize yield and control regioisomer ratios (


-1 vs. 

-2).

Module 1: Experimental Design Strategy

Q: My screening design (Plackett-Burman) showed no significant factors, but my yield is still poor ( < 40%). What went wrong?

A: You likely selected factors that were too narrow in range or missed a critical interaction. In pyrazole synthesis, "hidden" variables often control the outcome.

Troubleshooting Protocol:

  • Re-evaluate Factor Ranges: A 10°C temperature difference is often insufficient to shift the equilibrium from the intermediate hydrazone to the cyclized pyrazole. Widen the range (e.g., 25°C vs. 80°C).

  • Check for "Categorical" Traps: If you screened solvents merely as "Solvent A vs. Solvent B," you missed the mechanistic driver.

    • Correction: Parameterize your solvents.[1] Use Dielectric Constant or Hansen Solubility Parameters as continuous factors. This allows the model to predict that a solvent with

      
       is required for proton transfer.
      
  • The "Acid Trap": In Knorr synthesis, pH is not just a catalyst; it dictates the tautomeric form of the 1,3-dicarbonyl.

    • Correction: Screen Acid Equivalents (0.1 eq vs 1.0 eq) and Acid Type (

      
       difference: Acetic Acid vs. TFA).
      

Recommended Screening Factors for Pyrazoles:

Factor Type Low Level (-) High Level (+) Mechanistic Rationale
Temperature Continuous 25°C Reflux Drives dehydration step (cyclization).
Concentration Continuous 0.1 M 1.0 M Higher conc. favors bimolecular kinetics but increases aggregation.
Acid Catalyst Categorical AcOH TFA Stronger acids (TFA) accelerate hydrazone formation but may degrade sensitive substrates.

| Solvent Polarity | Continuous | Toluene (


) | EtOH (

) | High polarity stabilizes the zwitterionic intermediate. |

Module 2: The Regioselectivity Challenge

Q: I am synthesizing an unsymmetrical pyrazole and getting a 50:50 mixture of isomers. How can DoE fix this?

A: Regioselectivity in Knorr synthesis is governed by the competition between electronic control (hard/soft nucleophiles) and steric control. A standard Response Surface Method (RSM) design (e.g., Central Composite) is required here because the solution lies on a "curved" surface where factors interact non-linearly.

The Mechanistic Conflict:

  • Pathway A: Hydrazine attacks the most electrophilic carbonyl (Electronic control).

  • Pathway B: Hydrazine attacks the least hindered carbonyl (Steric control).

Experimental Workflow:

  • Define the Response: Do not just measure "Yield." You must measure Regioisomeric Ratio (rr) via

    
    F NMR (if applicable) or HPLC integration.
    
  • Run a Central Composite Design (CCD): Focus on the interaction between Steric Bulk of Hydrazine and Solvent Proticity .

Case Study Insight: Research indicates that fluorinated alcohols (e.g., TFE - Trifluoroethanol) can invert regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Optimization Table: Interaction Effects

Run Solvent Temp (°C) Result (Isomer A:B) Interpretation
1 Ethanol 25 60:40 Thermodynamic control not reached.
2 Ethanol 80 55:45 High temp equilibrates to stable mix (bad for selectivity).
3 TFE 25 92:8 Success: Solvent H-bonding activates one carbonyl specifically.

| 4 | TFE | 80 | 85:15 | Temp disrupts the specific H-bond network. |

Key Takeaway: In this specific matrix, Temperature and Solvent have a negative interaction. Increasing temperature in TFE actually hurts selectivity. An OFAT approach would have missed this trade-off.

Module 3: Reaction Stalling & Purity

Q: The reaction consumes the starting material but stalls at the intermediate hydrazone. Why won't it cyclize?

A: This is the "Dehydration Barrier." The initial condensation (forming the C=N bond) is fast, but the second step (cyclization and loss of water) is rate-limiting and often requires specific activation energy or pH modulation.

Troubleshooting Steps:

  • Microwave Activation: Microwave irradiation is statistically significant in overcoming the dehydration barrier for pyrazoles.

  • Two-Stage Protocol:

    • Stage 1: Room temp, mild acid (formation of hydrazone).

    • Stage 2: Add strong acid scavenger or heat (cyclization).

  • Water Removal: The reaction produces water. If your solvent is "wet" or equilibrium-limited, the reaction stalls.

    • DoE Factor: Add Molecular Sieves or Dean-Stark conditions as a categorical factor (Yes/No).

Module 4: Visualization & Workflows

DoE Workflow for Pyrazole Synthesis

This diagram illustrates the decision process from screening to final optimized conditions.

PyrazoleDoE Start Define Objective (Yield vs. Regioselectivity) Screening Screening Design (Plackett-Burman) Identify CPPs Start->Screening Analysis1 Significant Factors? Screening->Analysis1 Analysis1->Screening No (Re-evaluate Ranges) Optimization Optimization Design (Central Composite) Map Interactions Analysis1->Optimization Yes Validation Validate Model (Run Checkpoints) Optimization->Validation

Caption: Systematic workflow for transitioning from factor identification (Screening) to precise control (Optimization).

Regioselectivity Decision Tree

Understanding the chemical mechanism is required to select the right DoE factors.

RegioMechanism Input Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Control Dominant Control Factor? Input->Control Steric Steric Control (Bulky Hydrazine) Control->Steric Electronic Electronic Control (Fluorinated/EWG Groups) Control->Electronic Conflict Mixture (50:50) Competing Effects Control->Conflict Balanced Factors Outcome1 Isomer A (Major) Attack at less hindered C Steric->Outcome1 Outcome2 Isomer B (Major) Attack at most electrophilic C Electronic->Outcome2 Solution DoE Solution: Screen Solvent Polarity & Lewis Acid Additives Conflict->Solution

Caption: Decision tree identifying when DoE intervention is critical for resolving isomeric mixtures.

References

  • BenchChem. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Technical Guides. Accessed 2025.[2][3][4][5] Link

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins."[6] Journal of Organic Chemistry, 2008.[6] Link

  • Royal Society of Chemistry. "Knorr Pyrazole Synthesis of Edaravone: Mechanism and Regioselectivity." Comprehensive Organic Chemistry Experiments, 2017. Link

  • Fitzpatrick, D. E., et al. "The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry." Organic & Biomolecular Chemistry, 2016. Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Synthesis using Fluorinated Solvents." Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,3-Diethyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of analytical methodologies for the structural validation of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, fostering a self-validating system of analysis. Our approach is grounded in established spectroscopic principles, utilizing data from closely related pyrazole analogues to establish a predictive framework for validation.

The Challenge of Pyrazole Isomerism and the Importance of Multi-faceted Analysis

Pyrazole derivatives are a well-established class of heterocyclic compounds with significant pharmacological applications.[1] A key challenge in their synthesis and characterization is the potential for regioisomerism. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can, in principle, yield two different pyrazole isomers. Therefore, a single analytical technique is often insufficient for definitive structural elucidation. A comprehensive approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential to build a robust and irrefutable structural assignment.

Predicted Spectroscopic Data for 1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Due to the limited availability of published experimental data for the specific target molecule, we will use data from analogous structures to predict the expected spectroscopic characteristics. This comparative approach is a common and valid strategy in the initial stages of characterizing a novel compound.

Analytical Technique Predicted Observation Rationale/Comparison
¹H NMR Pyrazole Ring Proton (C4-H): ~6.0-7.0 ppm (singlet) N-Ethyl CH₂: ~4.1-4.5 ppm (quartet) C-Ethyl CH₂: ~2.6-2.9 ppm (quartet) N-Ethyl CH₃: ~1.3-1.6 ppm (triplet) C-Ethyl CH₃: ~1.2-1.4 ppm (triplet) Carboxylic Acid OH: >10 ppm (broad singlet)Based on data for similar pyrazole structures, the lone proton on the pyrazole ring is expected in this region.[2] The chemical shifts of the ethyl groups are influenced by their attachment to a nitrogen or carbon atom within the aromatic ring.
¹³C NMR Carboxylic Acid C=O: ~160-170 ppm Pyrazole C3 & C5: ~140-155 ppm Pyrazole C4: ~105-115 ppm N-Ethyl CH₂: ~45-55 ppm C-Ethyl CH₂: ~20-30 ppm N-Ethyl CH₃: ~13-16 ppm C-Ethyl CH₃: ~12-15 ppmThe chemical shifts for the pyrazole ring carbons are characteristic of this heterocyclic system.[2] The carbonyl carbon of the carboxylic acid will be significantly downfield.
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z = 183.1137 [M-H]⁻: m/z = 181.0980The expected exact mass provides a high-confidence confirmation of the elemental composition.
FTIR Spectroscopy O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹ (broad) C=O stretch (carboxylic acid): ~1680-1710 cm⁻¹ C=N & C=C stretch (pyrazole ring): ~1500-1600 cm⁻¹ C-H stretch (aliphatic): ~2850-3000 cm⁻¹These characteristic vibrational frequencies correspond to the key functional groups present in the molecule.[3][4]

Experimental Protocols for Structural Validation

The following protocols are designed to provide a comprehensive and self-validating workflow for the structural elucidation of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

Experimental Workflow:

Caption: Workflow for NMR-based structural validation.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This experiment will provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling).

  • ¹³C{¹H} NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum. This will reveal the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying the spin systems of the ethyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For example, a crucial correlation to observe would be between the protons of the N-ethyl group and the C3 and C5 carbons of the pyrazole ring, confirming the position of this substituent.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Workflow:

Caption: Workflow for Mass Spectrometry-based validation.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an ESI source coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

    • The high mass accuracy of these instruments allows for the determination of the elemental formula by comparing the measured exact mass to the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Workflow:

Caption: Workflow for FTIR-based functional group analysis.

Detailed Protocol:

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. Simply place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as the broad O-H and sharp C=O stretches of the carboxylic acid, and the C=N and C=C stretches of the pyrazole ring.

Conclusion

The structural validation of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, like any novel compound, necessitates a meticulous and multi-pronged analytical approach. By integrating the detailed atomic connectivity information from NMR, the molecular formula confirmation from high-resolution mass spectrometry, and the functional group identification from FTIR, researchers can build an unassailable case for the structure of the synthesized molecule. This guide provides the strategic framework and detailed protocols to ensure the scientific integrity and trustworthiness of such structural assignments, which is paramount in the fields of chemical research and drug development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2766847, 1,3-dimethyl-1H-pyrazol-5-ol. Retrieved February 2, 2026, from [Link]

  • Krasavin, M., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2641. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142184, diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved February 2, 2026, from [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved February 2, 2026, from [Link]

  • Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

  • National Institutes of Health. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC. [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • OUCI. (n.d.). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog…. Retrieved February 2, 2026, from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and Characterization Of Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5 Dicarboxylate. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved February 2, 2026, from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 1,3-Diethyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1] For a molecule like 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry, ensuring its purity is paramount.[2][3] Impurities, which can originate from unreacted starting materials, side-reaction products, or subsequent degradation, can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product.[4]

This guide provides an in-depth comparison of orthogonal analytical techniques for robustly assessing the purity of synthesized 1,3-Diethyl-1H-pyrazole-5-carboxylic acid. We will move beyond simple protocol recitation to explore the underlying principles and causal logic for methodological choices, empowering researchers to design self-validating purity assessment systems. The methods evaluated include the classical Melting Point Analysis and the modern instrumental techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Overall Purity Assessment Workflow

A multi-faceted approach, employing several analytical techniques, is essential for a comprehensive purity profile. Each method provides a unique lens through which to view the sample, and their combined data builds a high-confidence assessment.

cluster_0 Purity Assessment Strategy cluster_1 Techniques Synthesized_Sample Synthesized 1,3-Diethyl-1H- pyrazole-5-carboxylic Acid Batch Initial_Screen Initial Screen: Melting Point Analysis Synthesized_Sample->Initial_Screen Quick Purity Indication Chromatographic_Separation Chromatographic Purity & Impurity Profile Synthesized_Sample->Chromatographic_Separation Quantitative Analysis Absolute_Purity Absolute Purity & Structural Confirmation Synthesized_Sample->Absolute_Purity Orthogonal Verification Initial_Screen->Chromatographic_Separation If Melting Range is Broad Final_Report Comprehensive Purity Report Chromatographic_Separation->Final_Report HPLC HPLC-UV Chromatographic_Separation->HPLC GCMS GC-MS (with Derivatization) Chromatographic_Separation->GCMS Absolute_Purity->Final_Report qNMR qNMR Absolute_Purity->qNMR

Caption: Overall workflow for the comprehensive purity assessment of the target compound.

Melting Point Analysis: The Classical Purity Indicator

Melting point determination is a fundamental and rapid thermal analysis technique used to characterize crystalline solids and ascertain their purity.[5] The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces.[6] Consequently, less energy is required to transition from the solid to the liquid phase.

  • Expertise & Causality: A pure crystalline compound typically melts over a very narrow temperature range, often less than 1°C.[7] The presence of impurities causes two distinct effects: a depression of the melting point and a broadening of the melting range.[5] Therefore, observing a sharp melting point close to the literature value is a strong, albeit preliminary, indicator of high purity. This method is particularly effective at detecting eutectic impurities.[8]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Rapid Scan (Optional): Heat the sample rapidly to determine an approximate melting point. This saves time during the precise measurement.

  • Precise Measurement: Allow the apparatus to cool. Using a new sample, heat at a slow, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2). The melting range is T1-T2.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely used technique for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[1][9] We will employ a Reverse-Phase HPLC (RP-HPLC) method, which is ideal for separating compounds with moderate to low polarity.

  • Expertise & Causality: Our target molecule, 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, possesses both non-polar (diethyl groups, pyrazole ring) and polar (carboxylic acid) moieties. A C18 stationary phase (non-polar) is chosen for effective retention. The mobile phase will consist of an organic solvent (acetonitrile) and water. Crucially, we will acidify the aqueous portion of the mobile phase (e.g., with 0.1% formic acid). This suppresses the ionization of the carboxylic acid group (-COOH to -COO⁻), ensuring the molecule remains in a single, less polar form, which results in a sharp, symmetrical chromatographic peak and reproducible retention times. Detection is performed using a UV detector set at a wavelength where the pyrazole ring exhibits strong absorbance.

Experimental Workflow: HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis Sample Weigh ~10 mg of Sample Solvent Dissolve in 10 mL Diluent (e.g., 50:50 ACN:H₂O) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Inject Inject 10 µL into HPLC System Filter->Inject MobileA Mobile Phase A: 0.1% Formic Acid in Water MobileA->Inject MobileB Mobile Phase B: Acetonitrile (ACN) MobileB->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Inject->Column Gradient Isocratic or Gradient Elution Column->Gradient Detect UV Detector (e.g., 254 nm) Gradient->Detect Data Chromatogram Acquisition Detect->Data

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. Prepare Mobile Phase B: HPLC-grade acetonitrile. Degas both phases.

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Elution Program: Isocratic elution with 60% Mobile Phase B for 15 minutes.

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[6]

  • Expertise & Causality: Carboxylic acids are generally not volatile enough for direct GC analysis due to their high boiling points and strong intermolecular hydrogen bonding.[10] To overcome this, a chemical derivatization step is mandatory. We will convert the polar -COOH group into a non-polar, more volatile trimethylsilyl (TMS) ester using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This allows the compound to be volatilized in the GC inlet without decomposition. The subsequent mass spectrometry analysis provides mass-to-charge ratios of the parent molecule and its fragments, which act as a chemical fingerprint for unambiguous identification of the main component and any volatile impurities.[11]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis Sample Weigh ~1 mg of Sample Solvent Dissolve in 0.5 mL Pyridine Sample->Solvent Deriv Add 0.5 mL BSTFA (Silylating Agent) Solvent->Deriv Heat Heat at 70°C for 30 min Deriv->Heat Inject Inject 1 µL into GC-MS System Heat->Inject Column DB-5ms Column or equivalent (30 m x 0.25 mm) Inject->Column TempProg Temperature Program (e.g., 100°C to 280°C) Column->TempProg MSDetect Mass Spectrometer (EI, 70 eV) TempProg->MSDetect Data Total Ion Chromatogram & Mass Spectra MSDetect->Data

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Experimental Protocol: GC-MS
  • Derivatization: Accurately weigh ~1 mg of the sample into a GC vial. Add 500 µL of pyridine and 500 µL of BSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks in the total ion chromatogram. Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) to identify impurities.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Method

While HPLC provides relative purity based on area percentage, quantitative NMR (qNMR) can determine the absolute purity (or assay) of a compound without needing a reference standard of the analyte itself.[12] It relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

  • Expertise & Causality: The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of nuclei contributing to it. By using a stable, high-purity internal standard (e.g., maleic acid or dimethyl sulfone) with a known mass, we can accurately determine the mass of our analyte in the solution. For 1,3-Diethyl-1H-pyrazole-5-carboxylic acid, we can choose a well-resolved proton signal that does not overlap with signals from the standard or potential impurities, such as the singlet from the pyrazole C4-H. Key parameters like a long relaxation delay (D1) must be employed to ensure complete spin-lattice relaxation for all nuclei, which is essential for accurate quantification.

Experimental Protocol: qNMR
  • Sample Preparation: Accurately weigh ~20 mg of the synthesized sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Key Parameters:

      • Relaxation Delay (D1): ≥ 5 times the longest T1 of any proton being integrated. A value of 30-60 seconds is often sufficient.

      • Number of Scans (NS): 16 or higher for good signal-to-noise.

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte (Int_Analyte) and a signal from the internal standard (Int_Std). The purity is calculated using the following formula:

    Purity_Analyte (%) = (Int_Analyte / Int_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

    Where:

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_Std = Purity of the certified standard

Comparative Data Analysis

To illustrate the utility of these methods, we present hypothetical data from three synthesized batches of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid.

Parameter Batch A (High Purity) Batch B (Starting Material Impurity) Batch C (Side-Product Impurity)
Appearance White crystalline solidOff-white solidSlightly yellow solid
Melting Point 149.5 - 150.0 °C144 - 148 °C146 - 149 °C
HPLC Purity (% Area) 99.8%96.5%98.2%
qNMR Purity (% w/w) 99.7%96.2%97.9%
GC-MS Findings Main peak (TMS-derivative) confirmed. No significant impurities detected.Main peak confirmed. Detected TMS-derivative of unreacted ethyl acetoacetate.Main peak confirmed. Detected an isomer (e.g., 1,5-diethyl isomer).

Discussion and Method Comparison

This comparative data highlights the strengths of an orthogonal approach:

  • Melting Point Analysis served as an excellent, rapid screening tool. The sharp, narrow range for Batch A immediately suggested high purity, while the broad and depressed ranges for Batches B and C correctly indicated the presence of impurities.[13][14]

  • HPLC provided excellent quantitative data on purity.[15] It successfully quantified the lower purity of Batches B and C and would be the method of choice for routine quality control and for detecting non-volatile or thermally unstable impurities.

  • GC-MS was indispensable for identifying the specific volatile impurities. While HPLC showed a peak for an impurity in Batch B, GC-MS identified it as a starting material. Similarly, it could distinguish between isomers in Batch C, which might co-elute or have similar UV responses in HPLC.[6]

  • qNMR provided an absolute purity value that corroborated the HPLC results.[12] This is a powerful, independent verification that does not rely on the response factor of impurities, making it a gold-standard method for qualifying reference materials. It also serves as the definitive tool for structural confirmation.[16][17]

Conclusion

No single method can provide a complete picture of the purity of a synthesized compound. A robust and trustworthy assessment of 1,3-Diethyl-1H-pyrazole-5-carboxylic acid relies on an orthogonal combination of techniques. We recommend a workflow that begins with melting point analysis for a quick preliminary check. This should be followed by RP-HPLC for accurate quantification of purity and detection of major impurities. To identify unknown volatile impurities and confirm the absence of starting materials, GC-MS with derivatization is essential. Finally, for definitive structural confirmation and an absolute assay value, particularly for a reference batch, qNMR is the authoritative method. This integrated strategy ensures a comprehensive understanding of the compound's purity profile, satisfying the rigorous demands of research and drug development.

References

  • askIITians. (2016, October 19). Why boiling point and melting point are called criteria to check purity.
  • Biocyclopedia.
  • University of Calgary.
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.
  • Buchi.com.
  • R Discovery.
  • Arborpharmchem. (2024, June 18).
  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Novasol Biotech. (2024, October 1).
  • Scilit. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains.
  • Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.
  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(21), 8739–8748.
  • Fujimori, T., Ino, R., Ohta, T., Funatsu, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4849.
  • Singh, D. K., et al. (2018). Pharmaceutical Analysis—Drug Purity Determination.
  • Method of quantification of carboxylic acids by mass spectrometry.
  • Fujimori, T., Ino, R., Ohta, T., Funatsu, T., & Tsunoda, M. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Analytice. (2019, December 2). Laboratory determination of carboxylic acids on air samples.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR. ChemicalBook.
  • SYNTHESIS OF 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook.
  • Structure Elucidation of a Pyrazolo[5]pyran Derivative by NMR Spectroscopy - PMC - NIH. (2007, May 24).

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC. (2024, April 25).
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC: repositorio.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. (2015, September 18).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Pyrazole derivative in preclinical study.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • 1,3-Diethyl-1h-pyrazole-5-carboxylic acid. CymitQuimica.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole carboxamide core is a privileged scaffold in the realms of medicinal chemistry and agrochemical research, forming the backbone of a diverse array of biologically active molecules. Its remarkable versatility allows for fine-tuning of its properties to target a wide range of biological entities, from fungal enzymes to human receptors and kinases. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole carboxamides, offering researchers, scientists, and drug development professionals a comprehensive resource for the rational design of novel therapeutics and crop protection agents. We will dissect the critical structural features that govern the potency and selectivity of these compounds across their major applications, supported by experimental data and detailed methodologies.

Pyrazole Carboxamides as Fungicides: Targeting Succinate Dehydrogenase

A prominent class of pyrazole carboxamides exerts its potent antifungal effects by inhibiting succinate dehydrogenase (SDH), a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain.[1][2] This inhibition disrupts the fungal respiration process, leading to cell death. The SAR for these succinate dehydrogenase inhibitors (SDHIs) is well-established, with specific substitutions on the pyrazole and carboxamide moieties playing pivotal roles in their efficacy.[1]

Key Structural Features for SDHI Activity:
  • Pyrazole Ring Substitutions:

    • N1-Position: Typically, a small alkyl group, most commonly a methyl group, is favored at this position.

    • C3-Position: The presence of a di- or trifluoromethyl group is a hallmark of many potent SDHI fungicides, contributing significantly to their high activity.[1]

    • C4-Position: The carboxamide linkage at this position is essential for activity.

  • Carboxamide Linker: The amide bond itself is a critical pharmacophoric element.[1]

  • N-Substituent of the Carboxamide: The nature of the aryl or heteroaryl group attached to the amide nitrogen is a key determinant of the antifungal spectrum and potency. Bulky, hydrophobic groups are often preferred. For instance, the introduction of a thioether or ether moiety in this region has led to the discovery of highly potent and broad-spectrum SDHIs.[1][3]

dot

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Complex_III Complex III SDH->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP e_flow Electron Flow Inhibitor Pyrazole Carboxamide SDHI Fungicide Inhibitor->SDH Inhibition caption Mechanism of Action of Pyrazole Carboxamide SDHI Fungicides.

Caption: Inhibition of Complex II by pyrazole carboxamide SDHIs.

Comparative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative pyrazole carboxamide SDHIs against the common plant pathogen Rhizoctonia solani.

CompoundR1 (N1-pyrazole)R2 (C3-pyrazole)N-Amide SubstituentEC50 (µg/mL) against R. solaniReference
Boscalid--2-chloro-4'-chlorobiphenyl0.741[2]
FluxapyroxadCH3CF2H3',4',5'-trifluorobiphenyl-2-yl0.103[2]
Compound 7dCH3CF2H2-(1,3-dimethyl-1H-pyrazol-4-yl)oxyphenyl0.046[2]
Compound 12bCH3CF2H2-(1,5-dimethyl-1H-pyrazol-4-yl)oxyphenyl0.046[2]
SCU2028CH3CF2H2-[(3-chlorophenyl)amino]phenyl0.022[4]
Experimental Protocol: In Vitro Antifungal Activity Assay

This protocol outlines a typical mycelium growth inhibition assay used to determine the EC50 values of antifungal compounds.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • Incorporation of Compounds: While the PDA is still molten, add appropriate volumes of the stock solutions to achieve a series of final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined by probit analysis.

Pyrazole Carboxamides as Insecticides: Targeting Mitochondrial Complex I

Certain pyrazole carboxamides have been developed as potent insecticides that target the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[5][6] This inhibition disrupts energy production in insects, leading to mortality.

Key Structural Features for Insecticidal Activity:
  • Pyrazole Ring Substitutions: The substitution pattern on the pyrazole ring is crucial for insecticidal activity and selectivity. For example, a 4-chloro substituent on the pyrazole ring can significantly impact the compound's properties and biological activity.[7][8]

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a key determinant of insecticidal potency and spectrum.

  • Stereochemistry: The stereochemistry of substituents on the N-amide portion can influence insecticidal activity, with one enantiomer often being more active than the other.

dot

Insecticide_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I Oxidation NAD NAD+ Complex_I->NAD Complex_III Complex III Complex_I->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP e_flow Electron Flow Inhibitor Pyrazole Carboxamide Insecticide Inhibitor->Complex_I Inhibition caption Mechanism of Action of Pyrazole Carboxamide Insecticides. CB1_Signaling cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein Gαi/o CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Agonist Cannabinoid Agonist Agonist->CB1_Receptor Binds & Activates Antagonist Pyrazole Carboxamide Antagonist Antagonist->CB1_Receptor Binds & Blocks caption CB1 Receptor Signaling and Antagonism.

Caption: Pyrazole carboxamide antagonists block CB1 receptor signaling.

Comparative CB1 Receptor Binding Affinity Data

The following table compares the binding affinities (Ki) of several pyrazole carboxamide derivatives for the human CB1 receptor.

CompoundN1-Pyrazole SubstituentC5-Pyrazole SubstituentN-Amide SubstituentKi (nM) for hCB1Reference
Rimonabant (SR141716A)2,4-Dichlorophenyl4-ChlorophenylPiperidin-1-yl1.8-
Derivative 302,4-Dichlorophenyl4-IodophenylPiperidin-1-yl5.6-
AM2512,4-Dichlorophenyl4-IodophenylPiperidin-1-yl7.49-
Experimental Protocol: Cannabinoid Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 receptor (e.g., HEK293 cells).

  • Radioligand: Use a high-affinity radiolabeled cannabinoid receptor agonist or antagonist (e.g., [3H]CP55,940).

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds in a suitable buffer.

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 30°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Pyrazole Carboxamides as Kinase Inhibitors

The pyrazole carboxamide scaffold is also a cornerstone in the development of kinase inhibitors for cancer therapy. By targeting specific kinases involved in cell proliferation and survival signaling pathways, these compounds can effectively halt tumor growth.

Key Structural Features for Kinase Inhibition:
  • Scaffold Orientation: The pyrazole carboxamide core provides a rigid framework that can be appropriately substituted to fit into the ATP-binding pocket of the target kinase.

  • Substituent Effects: The nature and position of substituents on the pyrazole and the N-amide aryl group are critical for achieving high potency and selectivity for the target kinase. These substituents form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the kinase active site.

dot

Kinase_Inhibition ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylation Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding_Site Binds Inhibitor Pyrazole Carboxamide Kinase Inhibitor Inhibitor->ATP_Binding_Pocket Competitively Binds caption Mechanism of Kinase Inhibition.

Caption: Pyrazole carboxamides as competitive kinase inhibitors.

Comparative Kinase Inhibitory Activity Data

The following table showcases the inhibitory activity (IC50) of several pyrazole carboxamide-based kinase inhibitors against their respective targets.

CompoundTarget KinaseIC50 (nM)Reference
RuxolitinibJAK1~3[9]
RuxolitinibJAK2~3[9]
Compound 8tFLT30.089
Compound 8tCDK20.719
Compound 8tCDK40.770
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Reaction Setup: In a multi-well plate, combine the target kinase, a specific substrate for the kinase, ATP, and varying concentrations of the pyrazole carboxamide inhibitor in a kinase reaction buffer.

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

  • ADP Detection: After the incubation period, add a reagent that simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Luminescence Generation: Add a second reagent that contains a kinase to convert the ADP produced in the initial reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The pyrazole carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating the biological target and potency of these molecules. For researchers in agrochemical and pharmaceutical development, a thorough understanding of these SAR principles is paramount for the rational design of next-generation fungicides, insecticides, and therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a practical foundation for the evaluation of novel pyrazole carboxamide derivatives.

References

  • QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani. DSpace Repository. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. ResearchGate. [Link]

  • View of QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia solani. Jurnal Kartika Kimia. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. [Link]

  • Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]

  • QSAR, ADMET, and Molecular Docking of Pyrazole Carboxamide Derivatives as Potential Antifungals Against the Fungus Rhizoctonia s. Jurnal Kartika Kimia. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]

  • Pyrazole and Pyrimidine Acaricides and Insecticides Acting as Inhibitors of Mitochondrial Electron Transport at Complex I. ResearchGate. [Link]

  • Contribution charts of the 2D‐QSAR models. a (Rhizoctonia solani). ResearchGate. [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Persistent toxicity of selected insecticides on cowpea aphid, Aphis craccivora (Koch). ResearchGate. [Link]

  • One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora). NIH. [Link]

  • One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid ( Aphis craccivora ). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole amides as potent mitochondrial complex I inhibitors. PubMed. [Link]

  • Evaluation of Bioinseticide in the Control of Plutella xylostella (Linnaeus, 1758): A Laboratory Study for Large-Scale Implementation. MDPI. [Link]

  • Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora Koch. MDPI. [Link]

  • Development of resistance in field strain of Aphis craccivora to the dinotefuran insecticides from the new class neonicotinoids and its effect on some enzymes content.. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Yield, Cost, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry. Its versatile structure is a key pharmacophore in a multitude of FDA-approved drugs, targeting a wide array of biological pathways. The strategic synthesis of pyrazole derivatives is therefore a critical juncture in the discovery pipeline, with the chosen methodology profoundly impacting yield, cost-effectiveness, and laboratory safety. This guide provides an in-depth comparative analysis of the most prevalent pyrazole synthesis methods, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

The Classic Workhorse: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a fundamental and widely practiced method for the construction of the pyrazole ring.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2]

Mechanism of the Knorr Synthesis

The reaction is initiated by the acid-catalyzed nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[3][4] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products, depending on which carbonyl group is initially attacked.[3]

Diagram of the Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone + Hydrazine - H2O hydrazine Hydrazine Derivative hydrazine->hydrazone cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole Pyrazole cyclized->pyrazole - H2O (Dehydration) Unsaturated_Carbonyl_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product unsat_carbonyl α,β-Unsaturated Carbonyl michael_adduct Michael Adduct unsat_carbonyl->michael_adduct Michael Addition hydrazine Hydrazine hydrazine->michael_adduct pyrazoline Pyrazoline michael_adduct->pyrazoline Intramolecular Condensation pyrazole Pyrazole pyrazoline->pyrazole Oxidation Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product diazo Diazo Compound (1,3-Dipole) pyrazole Pyrazole diazo->pyrazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->pyrazole

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1,3-Diethyl-1H-pyrazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.